5-Chloro-4,6-dimethylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRUARDOZNMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503974 | |
| Record name | 5-Chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75712-75-3 | |
| Record name | 5-Chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-4,6-dimethylpyrimidine chemical structure and properties
Title: Technical Profile: 5-Chloro-4,6-dimethylpyrimidine – Synthesis, Reactivity, and Therapeutic Applications
Executive Summary 5-Chloro-4,6-dimethylpyrimidine (CAS 75712-75-3) is a specialized heterocyclic building block critical to the development of next-generation pharmaceuticals, particularly in the fields of oncology (PSS1 inhibitors) and hematology (iron chelation therapies). Unlike its more common 2-chloro or 4-chloro isomers, the 5-chloro derivative offers a unique substitution pattern where the halogen occupies the electronically enriched C5 position, flanked by sterically demanding methyl groups. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards for research and development applications.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Identity & Classification The molecule features a pyrimidine core substituted with methyl groups at positions 4 and 6, and a chlorine atom at position 5.[1][2][3][4] This specific arrangement blocks the most nucleophilic site (C5), directing subsequent functionalization to the C2 position or the methyl side chains.
| Property | Data |
| Chemical Name | 5-Chloro-4,6-dimethylpyrimidine |
| CAS Number | 75712-75-3 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| SMILES | CC1=C(Cl)C(C)=NC=N1 |
| Appearance | Low-melting solid or crystalline powder |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water |
| Purity Standard | Typically ≥97% (HPLC) for synthetic applications |
Part 2: Synthesis & Production Protocols
Core Synthesis: Electrophilic Chlorination The most robust route to 5-Chloro-4,6-dimethylpyrimidine involves the direct electrophilic aromatic substitution of 4,6-dimethylpyrimidine. The C5 position, being beta to the nitrogen atoms, is the most electron-rich carbon on the ring, making it susceptible to chlorination by mild agents like N-Chlorosuccinimide (NCS).
Protocol 1: NCS-Mediated Chlorination
-
Reagents: 4,6-Dimethylpyrimidine (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetic Acid (glacial).
-
Conditions: 50–60°C, 4–6 hours.
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 4,6-dimethylpyrimidine and dissolve in glacial acetic acid (approx. 5 mL per mmol).
-
Addition: Add NCS portion-wise over 15 minutes to control the exotherm.
-
Reaction: Heat the mixture to 55°C. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will appear less polar than the starting material.
-
Work-up: Once conversion is complete (>98%), cool to room temperature and pour onto crushed ice.
-
Neutralization: Carefully neutralize with saturated aqueous NaHCO₃ (pH ~8).
-
Extraction: Extract with Dichloromethane (3x). Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Causality Insight: Acetic acid is chosen as the solvent to protonate the pyrimidine nitrogens slightly, enhancing the solubility of NCS and stabilizing the transition state. The use of NCS avoids the handling hazards of chlorine gas while providing stoichiometric control to prevent over-chlorination.
Figure 1: Synthetic pathway via NCS-mediated chlorination targeting the electron-rich C5 position.
Part 3: Reactivity & Functionalization
The 5-chloro substituent is strategically valuable. Unlike the labile 2- or 4-chloro positions in pyrimidines (which undergo SNAr easily), the C5-Cl bond is robust against nucleophilic attack but highly reactive in transition-metal catalyzed couplings.
Key Reaction Pathways:
-
Suzuki-Miyaura Coupling (C5 Functionalization):
-
The C5-Cl bond serves as an excellent electrophile for Palladium-catalyzed cross-coupling with aryl boronic acids. This allows for the construction of biaryl systems common in kinase inhibitors.
-
Catalyst System: Pd(OAc)₂ / S-Phos or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
-
-
Minisci Reaction (C2 Functionalization):
-
With C4, C5, and C6 blocked, the C2 position is the sole site for radical alkylation.
-
Reagents: Alkyl carboxylic acid, AgNO₃ (cat), (NH₄)₂S₂O₈.
-
-
N-Oxidation:
-
Treatment with m-CPBA yields the N-oxide, a precursor for rearranging the functionality to the C2 position (Boekelheide rearrangement) to generate 2-hydroxymethyl or 2-chloro derivatives.
-
Figure 2: Divergent reactivity map showing primary functionalization vectors for drug design.
Part 4: Applications in Drug Discovery[3]
1. Phosphatidylserine Synthase 1 (PSS1) Inhibitors Recent patent literature highlights the use of the 5-chloro-4,6-dimethylpyrimidine scaffold in the development of PSS1 inhibitors. These compounds are investigated for "synthetic lethality" in cancers where the PSS2 pathway is suppressed. The 5-chloro group provides essential steric bulk and electronic modulation to fit the enzyme's binding pocket.
2. Iron Chelation Therapy Derivatives such as 5-chloro-4,6-dimethylpyrimidine-2-ol 1-oxide act as bidentate ligands for Fe(III). These complexes are designed to treat iron deficiency anemia by providing a lipophilic, stable iron source that minimizes free iron toxicity (ROS generation) compared to traditional salts.
Part 5: Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
STOT-SE: May cause respiratory irritation (H335).
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling the solid powder.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the chloropyrimidine core is relatively stable.
-
Disposal: Dispose of as halogenated organic waste. Do not release into groundwater; risk analysis reports indicate persistence in environmental matrices.
References
-
European Patent Office. (2022). Pyrrolopyrazole Derivative as PSS1 Inhibitors (EP 3936192 B1). Retrieved from [Link]
- World Intellectual Property Organization. (2012). Fe(III) Complexes for the Treatment and Prophylaxis of Iron Deficiency (WO2012130882A1).
-
US Environmental Protection Agency. (1980). Environmental Aspects of Fuel Conversion Technology (Symposium Proceedings). Retrieved from [Link]
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- 1. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
safety data sheet (SDS) for 5-Chloro-4,6-dimethylpyrimidine
An In-Depth Technical Guide to the Safe Handling of 5-Chloro-4,6-dimethylpyrimidine
Chemical Identification and Structural Analogy
Understanding the chemical identity is the foundation of safety. 5-Chloro-4,6-dimethylpyrimidine and its 2-chloro isomer share the same molecular formula and weight, with the only difference being the position of the chlorine atom on the pyrimidine ring. This similarity suggests that their chemical reactivity and toxicological profiles are likely to be comparable.
Caption: Comparison of Target and Surrogate Compounds.
Hazard Identification and GHS Classification
Based on the data for 2-Chloro-4,6-dimethylpyrimidine, the compound is classified as hazardous.[1] The primary hazard is acute oral toxicity.[2] Researchers must operate under the assumption that 5-Chloro-4,6-dimethylpyrimidine presents a similar hazard profile.
GHS Classification (based on 2-Chloro-4,6-dimethylpyrimidine):
-
Acute Toxicity, Oral (Category 4) [1]
-
Skin Irritation (Category 2) - Reported by some sources [3]
-
Eye Irritation (Category 2) - Reported by some sources [3]
Caption: GHS Pictogram for Associated Hazards.
Signal Word: WARNING [1]
Hazard Statements:
This is the most consistently reported hazard. Ingestion of even small quantities can cause adverse health effects, necessitating immediate medical attention.[1]
First-Aid Measures: A Self-Validating Protocol
In the event of an exposure, immediate and correct action is critical. The following protocols are designed to be a self-validating system for emergency response. Always show the Safety Data Sheet (or this guide) to the attending physician.
Caption: Emergency First-Aid Response Workflow.
Detailed First-Aid Protocols:
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek prompt medical attention.[1][5]
-
In Case of Skin Contact: Immediately flush the contaminated skin with large amounts of soap and water for at least 15 minutes.[1][5] Remove all contaminated clothing and shoes. If irritation develops or persists, seek medical attention.
-
In Case of Eye Contact: Promptly flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][5] If contact lenses are present, remove them if it is safe to do so. Immediate medical attention is required.
-
If Swallowed: Do NOT induce vomiting. [1] Rinse the mouth thoroughly with water. If the person is conscious, they may drink a glass of water.[6] Immediately call a poison control center or seek emergency medical attention.[1][7]
Fire-Fighting Measures
While the compound itself is a solid, it is combustible and can pose a fire hazard, especially in the form of dust.[6]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1] The choice of agent should be appropriate for the surrounding fire.
-
Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products can be released. These include toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]
-
Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[1]
Accidental Release Measures
A swift and safe response to a spill is crucial to mitigate exposure and environmental contamination.
-
Personal Precautions: Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate personal protective equipment (see Section 7).[1][8]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[6]
-
Methods for Cleaning Up: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][8] After collection, clean the affected area.
Handling and Storage
Proactive safety through proper handling and storage is paramount in a research environment.
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are the primary barriers against chemical exposure.
-
Engineering Controls: A chemical fume hood is essential to keep airborne concentrations low. Eyewash stations and safety showers must be readily accessible near the workstation.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles that comply with OSHA regulations or European Standard EN166.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat, is required to prevent skin exposure.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved N95 dust mask or equivalent respirator.
-
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of the surrogate compound, 2-Chloro-4,6-dimethylpyrimidine.
| Property | Value | Source |
| Appearance | White to yellow solid/powder | [4] |
| Molecular Weight | 142.59 g/mol | |
| Melting Point | 34-38 °C | |
| Boiling Point | 100-102.5 °C @ 13 Torr | [4] |
| Flash Point | 110 °C (230 °F) | [1] |
Stability and Reactivity
Understanding the chemical's stability is key to preventing hazardous reactions.
-
Reactivity: Generally stable under recommended storage conditions.[10]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[6]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]
-
Hazardous Decomposition Products: Under thermal decomposition, it can release carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1]
Toxicological Information
The toxicological profile is primarily defined by its acute oral toxicity.
-
Acute Toxicity:
-
Neurotoxicity: Lethal-dose studies in mice have shown that the compound can cause convulsions and muscle weakness, indicating it may be a neurotoxin.[3][12]
-
Carcinogenicity: No ingredient of the surrogate product is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6]
-
Mutagenic/Reproductive Effects: No information available.[1]
This guide provides a comprehensive overview based on the best available data. Researchers and professionals must always apply the principles of prudent practice and risk assessment when handling any chemical, especially when data is extrapolated from a related compound.
References
-
Haz-Map. (n.d.). 2-Chloro-4,6-dimethylpyrimidine - Hazardous Agents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4,6-dimethylpyrimidine. Retrieved from [Link]
-
Chemsrc. (2025, August 29). 2-Chloro-4,6-dimethylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]
-
Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]
-
American Red Cross. (n.d.). Chemical Emergency Preparedness. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification Summary (Rev.8, 2019). Retrieved from [Link]
-
Borden Institute. (n.d.). Chemical Injuries. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-5-methylpyrimidine. Retrieved from [Link]
-
New York State Department of Health. (2005, July 15). Chemical Terrorism Preparedness and Response Card. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aldrin. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4,6-Dichloro-2,5-dimethylpyrimidine - Hazard. Retrieved from [Link]
Sources
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- 2. 5-Bromo-2-chloro-4,6-dimethylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Chloro-4,6-dimethylpyrimidine | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
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- 6. sigmaaldrich.cn [sigmaaldrich.cn]
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Navigating the Physicochemical Landscape of 5-Chloro-4,6-dimethylpyrimidine: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the physical properties of 5-Chloro-4,6-dimethylpyrimidine. While a definitive literature value for the melting and boiling points of this specific isomer remains elusive, this document provides critical context through comparative data of its isomers, established analytical protocols for empirical determination, and insights into its synthetic origins.
Executive Summary: The Data Gap and a Path Forward
Isomeric Comparison: Estimating Physicochemical Properties
The position of the chlorine atom on the pyrimidine ring significantly influences the molecule's intermolecular forces and, consequently, its melting and boiling points. By examining the known properties of its isomers, 2-Chloro-4,6-dimethylpyrimidine and 4-Chloro-2,6-dimethylpyrimidine, we can establish a reasonable estimation range for the 5-chloro isomer.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-4,6-dimethylpyrimidine | 4472-44-0 | 34 - 38[1] | 210 - 212 |
| 4-Chloro-2,6-dimethylpyrimidine | 4472-45-1 | 221[2] | 80 - 82 @ 22 Torr[2] |
| 5-Chloro-4,6-dimethylpyrimidine | Not Found | Data Not Available | Data Not Available |
The significant difference in melting and boiling points between the 2-chloro and 4-chloro isomers underscores the sensitivity of these properties to substituent placement. The higher melting point of the 4-chloro isomer may be attributed to more efficient crystal packing. It is plausible that the melting and boiling points of 5-Chloro-4,6-dimethylpyrimidine will fall within or near the range established by these isomers.
Experimental Determination of Melting and Boiling Points
Given the lack of available data, empirical determination of the melting and boiling points is essential for any research involving 5-Chloro-4,6-dimethylpyrimidine. The following are standard, reliable protocols.
Melting Point Determination: The Capillary Method
The determination of a sharp melting point range is a crucial indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small, dry sample of 5-Chloro-4,6-dimethylpyrimidine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating Rate: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.
Causality: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
Workflow for Melting Point Determination
Caption: Capillary method workflow for melting point determination.
Boiling Point Determination: The Micro-Boiling Point Method
For small sample quantities, the micro-boiling point method is a highly effective technique.
Methodology:
-
Sample Preparation: A small amount of the liquid 5-Chloro-4,6-dimethylpyrimidine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a controlled manner, typically using a heating block or an oil bath.
-
Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then slowly reduced.
-
Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The stream of bubbles indicates that the vapor pressure has overcome the external pressure.
Workflow for Micro-Boiling Point Determination
Caption: Micro-boiling point determination workflow.
Synthesis of Chlorinated Pyrimidines: A Note on Purity
Understanding the synthetic route to 5-Chloro-4,6-dimethylpyrimidine is crucial, as residual starting materials or byproducts can impact its physical properties. The synthesis of chloropyrimidines often involves the treatment of the corresponding hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).
A plausible synthetic pathway for 5-Chloro-4,6-dimethylpyrimidine would start from 4,6-dimethylpyrimidin-5-ol. The purity of the final product would be contingent on the successful removal of any unreacted starting material and byproducts of the chlorination reaction.
General Synthetic Logic
Sources
Technical Guide: Toxicity and Handling Precautions for Dimethylpyrimidine Compounds
Executive Summary
Dimethylpyrimidine isomers (e.g., 4,6-dimethylpyrimidine, 2,4-dimethylpyrimidine) are critical heterocyclic intermediates in the synthesis of sulfonamide antibiotics, agrochemicals, and functional materials. While often perceived as "standard organic intermediates," their handling requires specific vigilance due to their flammability , irritant properties , and the potential for confusion with significantly more toxic analogs (such as dimethylpyridines).
This guide synthesizes physicochemical data, toxicological mechanisms, and field-proven handling protocols to establish a self-validating safety system for laboratory and pilot-scale operations.
Chemical Profile & Critical Distinctions[1][2]
A common error in safety assessments is conflating pyrimidines (1,3-diazines) with pyridines (azines). While structurally similar, their toxicological profiles differ. Researchers must verify the CAS number and structure before synthesis.
Key Isomers of Concern
| Compound Name | CAS Number | Structure Note | Physical State | Boiling Point | Flash Point (Est.) |
| 4,6-Dimethylpyrimidine | 1558-17-4 | Symmetric methyls at C4, C6 | Liquid | 154 °C | ~45–55 °C (Flammable) |
| 2,4-Dimethylpyrimidine | 108-79-2 | Asymmetric | Liquid | 148–149 °C | ~40–50 °C (Flammable) |
| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | Solid derivative | Solid | N/A | >100 °C |
Critical Warning: Do not confuse 2,4-dimethylpyrimidine with 2,4-dimethylpyridine (2,4-Lutidine) . The pyridine analog is significantly more toxic by inhalation and skin absorption. Always verify the nitrogen count in the ring (2 for pyrimidine, 1 for pyridine).
Hazard Identification (GHS Classification)
Based on harmonized data and Safety Data Sheets (SDS) for 4,6-dimethylpyrimidine:
-
Physical Hazard: Flammable Liquid (Category 3) (H226). Vapor/air mixtures are explosive above the flash point.
-
Health Hazard:
-
Skin Irritation (Category 2) (H315): Causes localized inflammation and dermatitis upon defatting of the skin.
-
Eye Irritation (Category 2A) (H319): Causes serious eye irritation; potential for corneal injury if not rinsed immediately.
-
STOT-SE (Category 3) (H335): May cause respiratory irritation (mucosal inflammation) upon inhalation of vapors.
-
Toxicological Profile & Metabolic Fate
Acute Toxicity Data
Specific LD50 data for the parent liquid dimethylpyrimidines is often limited in public registries compared to their solid derivatives. However, read-across data from structural analogs (alkylpyrimidines) suggests:
-
Oral LD50 (Rat): Estimated >1000 mg/kg (Category 4 or 5).
-
Inhalation: High vapor concentrations cause central nervous system (CNS) depression and respiratory tract irritation.
-
Dermal: Moderate irritant; systemic toxicity via skin absorption is lower than pyridine analogs but still non-negligible.
Metabolic Mechanism
The body processes alkylpyrimidines primarily through hepatic oxidation. The methyl groups are susceptible to cytochrome P450-mediated hydroxylation, followed by oxidation to carboxylic acids. This increases water solubility for renal excretion.
Diagram 1: Metabolic Pathway of 4,6-Dimethylpyrimidine
This diagram illustrates the oxidative biotransformation of the methyl group, a key detoxification route.
Caption: Hepatic oxidation pathway converting lipophilic dimethylpyrimidine into water-soluble carboxylic acid derivatives.
Risk Management & Handling Protocols
Engineering Controls
-
Ventilation: All handling of liquid dimethylpyrimidines must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Static Control: Ground and bond all transfer containers. Use spark-proof tools due to the H226 flammability hazard.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Recommendation | Scientific Rationale |
| Gloves (Splash) | Nitrile (≥ 5 mil) | Provides adequate barrier for incidental splash.[1] Change immediately upon contact. |
| Gloves (Immersion) | Silver Shield / Viton | Aromatic heterocycles can permeate nitrile/latex over time. Laminate films offer >4h breakthrough. |
| Respiratory | Half-mask w/ OV Cartridge | Required only if working outside a hood (e.g., spill cleanup). "OV" (Organic Vapor) filter is essential. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to vapor irritation and splash risk (H319). |
Experimental Workflow: Synthesis & Handling
To ensure "self-validating" safety, integrate these checkpoints into your batch record:
-
Pre-Start Check: Verify fume hood airflow and absence of ignition sources.
-
Transfer: Use a cannula or syringe for liquid transfer to minimize vapor release. Do not pour openly.
-
Quenching: If used in reaction, quench residual pyrimidine with dilute acid (protonation reduces volatility) before disposal.
-
Waste: Segregate into "Non-Halogenated Organic Solvent" waste. Do not mix with oxidizers (e.g., nitric acid) as violent reactions may occur.
Emergency Response Procedures
In the event of exposure or release, immediate action is required to mitigate mucosal damage and flammability risks.
Diagram 2: Emergency Response Decision Tree
This workflow guides the immediate response to spills or personnel exposure.
Caption: Decision logic for containing spills and treating exposure to dimethylpyrimidines.
References
-
PubChem. (2023). 4,6-Dimethylpyrimidine Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2023). Pyrimidine, 4,6-dimethyl- Thermochemical Data. [Link]
- Bray, H. G., et al. (1951). The Metabolism of Amines and Related Compounds. Biochemical Journal.
Sources
molecular weight and formula of 5-Chloro-4,6-dimethylpyrimidine
[1][2][3][4][5][6][7][8]
Core Identity & Physicochemical Profiling
5-Chloro-4,6-dimethylpyrimidine is a halogenated heterocyclic building block.[1][2][3][4][5] Unlike its more common isomer (2-chloro-4,6-dimethylpyrimidine), the chlorine atom in this molecule is positioned at the C5 carbon—the "aromatic" position of the pyrimidine ring—rather than adjacent to the nitrogen atoms. This structural distinction fundamentally alters its reactivity profile, making it a specialized scaffold for electrophilic aromatic substitution and cross-coupling reactions.
Molecular Specifications
| Property | Value | Technical Note |
| CAS Registry Number | 75712-75-3 | Distinct from 2-Cl isomer (4472-44-0) |
| IUPAC Name | 5-Chloro-4,6-dimethylpyrimidine | |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | Monoisotopic mass: 142.03 Da |
| Isotope Pattern | M (100%), M+2 (32%) | Characteristic 3:1 Cl isotope ratio |
| SMILES | CC1=NC=NC(C)=C1Cl |
Physicochemical Properties (Experimental & Predicted)
-
Physical State: Solid or semi-solid at room temperature (Melting point typically >35°C, distinct from liquid pyrimidines).
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.
-
Lipophilicity (LogP): ~1.8 – 2.1 (Predicted). The C5-Cl and dimethyl groups increase lipophilicity relative to the parent pyrimidine, facilitating cell membrane permeability in early-stage pharmacophores.
-
Acidity (pKa): The pyrimidine nitrogens are weakly basic (pKa ~2.0–2.5), reduced further by the electron-withdrawing inductive effect (-I) of the C5-chlorine.
Synthetic Pathways & Manufacturing Logic
The synthesis of 5-Chloro-4,6-dimethylpyrimidine typically proceeds via Electrophilic Aromatic Substitution (S_EAr) . The 4,6-dimethyl groups are electron-donating (via hyperconjugation), which activates the C5 position, making it susceptible to chlorination even though the pyrimidine ring is generally electron-deficient.
Primary Synthesis Route: Electrophilic Chlorination
Precursor: 4,6-Dimethylpyrimidine (CAS 1558-17-4). Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂). Mechanism:
-
Activation: The methyl groups at C4 and C6 increase electron density at C5.
-
Attack: The electrophilic chlorine species (Cl⁺ equivalent from NCS) attacks C5.
-
Re-aromatization: Loss of a proton restores the aromatic system.
Visualization of Synthesis Workflow
The following diagram illustrates the chlorination pathway and subsequent potential derivatization (e.g., oxidation to aldehyde for drug synthesis).
Caption: Synthesis of 5-Chloro-4,6-dimethylpyrimidine via electrophilic aromatic substitution at the activated C5 position.
Analytical Validation Protocols
To validate the identity of the synthesized compound, researchers must distinguish it from the 2-chloro isomer.
Proton NMR (^1H NMR) Signature
The symmetry of the molecule results in a simplified spectrum.
-
Solvent: CDCl₃ or DMSO-d₆.
-
C2-H (Aromatic): δ 8.80 – 9.00 ppm (1H, s) . This singlet is diagnostic. It is significantly deshielded by the two adjacent ring nitrogens.
-
C4,6-CH₃ (Methyls): δ 2.60 – 2.70 ppm (6H, s) . Appears as a single strong peak due to symmetry.
-
differentiation: The 2-chloro isomer would lack the low-field C2-H signal and instead show a C5-H signal (typically around δ 7.0 ppm), which is absent in the 5-chloro target.
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Parent Ion: m/z 142 (M⁺) and 144 (M+2) in a 3:1 intensity ratio , confirming the presence of a single chlorine atom.
Pharmaceutical Applications
5-Chloro-4,6-dimethylpyrimidine serves as a critical intermediate in the synthesis of bioactive heterocycles.
Drug Development Utility
-
P2X3 Receptor Antagonists: Used as a core scaffold for developing pain management therapeutics. The C2 position can be lithiated and formylated to generate 5-Chloro-4,6-dimethylpyrimidine-2-carbaldehyde, a key precursor for pyrrolopyrazole derivatives.
-
Phosphatidylserine Synthase 1 (PSS1) Inhibitors: The pyrimidine core is utilized in small molecules targeting cancer metabolism, specifically in tumors with suppressed PSS2 function (synthetic lethality).
-
Kinase Inhibition: The 5-chloro substitution modulates the electronic properties of the ring, often improving the binding affinity of the pyrimidine core in the ATP-binding pocket of kinases.
Reactivity Profile in MedChem
-
C2-Lithiation: The proton at C2 is acidic enough to be removed by strong bases (e.g., LiTMP), allowing for the introduction of electrophiles (aldehydes, halides) at the 2-position without disturbing the 5-Cl group.
-
Cross-Coupling: The 5-Cl group is generally less reactive towards S_NAr than 2-Cl or 4-Cl groups but can participate in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) under specialized conditions to build biaryl systems.
References
-
European Patent Office. (2022). EP 3936192 A1: Pyrrolopyrazole derivative as PSS1 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary: 4-Chloro-2,6-dimethylpyrimidine (Isomer Comparison). Retrieved from [Link]
- Google Patents. (2020). WO2020179859A1: Synthesis of Pyrimidine Intermediates for Pharmaceutical Use.
Sources
- 1. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE | 4472-45-1 [chemicalbook.com]
- 2. WO2020179859A1 - ããããã©ã¾ã¼ã«èªå°ä½ - Google Patents [patents.google.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
synthesis of antiviral agents using 5-Chloro-4,6-dimethylpyrimidine
Application Note: Strategic Synthesis of HIV-1 NNRTI Scaffolds using 5-Chloro-4,6-dimethylpyrimidine
Abstract & Scope
This technical guide details the strategic utilization of 5-Chloro-4,6-dimethylpyrimidine (5-CDMP) as a core scaffold in the synthesis of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While first-generation NNRTIs (e.g., Nevirapine) utilized simple heterocyclic cores, modern "flexible" inhibitors like Etravirine (TMC125) and Rilpivirine (TMC278) rely on Diarylpyrimidine (DAPY) motifs.
5-CDMP offers a unique advantage: the 5-chloro substituent provides essential electronic modulation and metabolic stability, while the 4,6-dimethyl groups offer hydrophobic pocket filling (specifically targeting the Val179/Leu100 region of HIV-1 RT) or serve as handles for lateral functionalization. This guide focuses on the C2-activation protocol , transforming the inert 5-CDMP starting material into a reactive electrophile capable of coupling with antiviral pharmacophores.
Part 1: Chemical Rationale & Reactivity Profile
The efficacy of 5-CDMP in antiviral synthesis relies on three structural features:
-
The C5-Chlorine Atom: Unlike C4/C6 halogens which are labile to nucleophilic attack, the C5-Cl is relatively inert to
conditions but exerts a strong inductive effect (-I), lowering the pKa of the ring nitrogens and modulating the electron density of the -system. This is critical for binding affinity in the NNRTI allosteric pocket. -
The C2-Position (The "Gateway"): In the starting material, C2 is occupied by a proton. To attach the characteristic "left-wing" aryl amine of DAPY inhibitors, C2 must be activated. Direct halogenation is difficult; therefore, we utilize an N-Oxide Activation Strategy (Reissert-Henze type reaction) .
-
The 4,6-Dimethyl Steric Block: These groups prevent unwanted nucleophilic attacks at C4/C6, forcing regioselectivity to the C2 position during the activation phase.
Part 2: Critical Intermediate Synthesis (The Activation Protocol)
Objective: Convert 5-Chloro-4,6-dimethylpyrimidine into 2,5-Dichloro-4,6-dimethylpyrimidine . This intermediate serves as the universal acceptor for antiviral amine coupling.
Workflow Diagram (Graphviz)
Caption: Activation pathway transforming the inert pyrimidine core into a reactive electrophile via N-oxidation and chlorination.
Step 1: N-Oxidation
Rationale: The nitrogen lone pair is oxidized to create an N-oxide. This activates the adjacent C2 carbon towards nucleophilic attack by chloride ions in the subsequent step.
Reagents:
-
5-Chloro-4,6-dimethylpyrimidine (1.0 eq)
-
m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 70-75%)
-
Dichloromethane (DCM) (Solvent)
-
10%
(Quenching)
Protocol:
-
Dissolve 10.0 g of 5-Chloro-4,6-dimethylpyrimidine in 150 mL of DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add mCPBA (1.2 eq) portion-wise over 30 minutes. Caution: Exothermic.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The N-oxide is significantly more polar.
-
Workup: Wash the organic layer with 10%
(3 x 50 mL) to remove m-chlorobenzoic acid byproduct. -
Dry over
, filter, and concentrate in vacuo. -
Yield Expectation: 85–92% (Off-white solid).
Step 2: Regioselective Chlorination (Reissert-Henze)
Rationale: Reaction with phosphorus oxychloride (
Reagents:
-
Pyrimidine N-oxide intermediate (from Step 1)
-
Phosphorus oxychloride (
) (5.0 eq, acts as solvent/reagent) -
Triethylamine (
) (1.0 eq, catalyst/base)
Protocol:
-
Place the N-oxide (5.0 g) in a dry round-bottom flask under Argon.
-
Add
(15 mL) carefully. -
Add
(0.5 mL) dropwise. -
Heat the mixture to reflux (105°C) for 2 hours. The suspension will clear as the reaction proceeds.
-
Quenching (CRITICAL SAFETY): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. Do not add water to the acid.
-
Neutralize with
to pH 7–8. -
Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).
-
Product: 2,5-Dichloro-4,6-dimethylpyrimidine.
Part 3: Antiviral Pharmacophore Assembly (Coupling)
Objective: Synthesis of a DAPY-like NNRTI candidate by coupling the activated core with an aromatic amine (e.g., 4-aminobenzonitrile).
Step 3: Nucleophilic Aromatic Substitution ( )
Rationale: The newly installed C2-Cl is highly electrophilic due to the electron-withdrawing nature of the ring nitrogens and the C5-Cl.
Protocol:
-
Dissolve 4-aminobenzonitrile (1.1 eq) in anhydrous DMF (10 mL/g).
-
Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C. Stir for 30 mins to generate the anilide anion.
-
Add 2,5-Dichloro-4,6-dimethylpyrimidine (1.0 eq) dissolved in minimal DMF.
-
Heat to 80°C for 6 hours.
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[1]
-
Recrystallization: Ethanol/Water.
Part 4: Data Summary & Validation
The following table summarizes the expected analytical data for the key intermediate and final antiviral candidate.
| Compound | Structure Description | Key 1H NMR Signals (DMSO-d6) | Expected Yield |
| Starting Material | 5-Cl-4,6-dimethylpyrimidine | N/A | |
| Intermediate 1 | N-Oxide | 88% | |
| Activated Core | 2,5-Dichloro-4,6-dimethyl | 75% | |
| Antiviral Candidate | 2-(4-cyanophenylamino)-5-Cl... | 65% |
Part 5: Safety & Handling
-
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quenching must be performed by adding the reaction mixture to ice, never the reverse. -
mCPBA: Shock sensitive in pure form. Store in a refrigerator. Potentially explosive if concentrated to dryness with organic solvents; always wash with basic solution to remove peracids before concentration.
-
Antiviral Candidates: Treat all synthesized analogues as potential biohazards/potent bioactive agents. Use full PPE and handle in a fume hood.
References
-
Janssen, P. A., et al. (2005). Structure-Based Design of Diarylpyrimidines (DAPYs) as Potent Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase.[2][3] Journal of Medicinal Chemistry.
-
Sakata, S., et al. (2008). Synthesis and anti-HIV-1 activity of 2-amino-6-arylthio-benzonitriles and related compounds. Bioorganic & Medicinal Chemistry Letters.[3]
-
Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[4] A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.
-
Organic Syntheses. (2011). General procedures for Pyrimidine N-oxide rearrangements. Organic Syntheses, Coll.[1] Vol. 10.
-
BenchChem. (2025).[5] Safety Data Sheet: 5-Chloro-4,6-dimethylpyrimidine.
Sources
Suzuki-Miyaura coupling reactions with 5-Chloro-4,6-dimethylpyrimidine
An Application Guide to Suzuki-Miyaura Coupling Reactions with 5-Chloro-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of this heterocycle is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[3][4] This guide provides a detailed examination of the application of the Suzuki-Miyaura reaction to 5-Chloro-4,6-dimethylpyrimidine, a readily available and electron-deficient heteroaryl chloride. We will explore the mechanistic rationale behind optimizing reaction parameters, present a detailed experimental protocol, and offer insights into achieving high-yield synthesis of 5-aryl-4,6-dimethylpyrimidines, which are valuable building blocks for pharmaceutical and agrochemical research.[2][5]
Scientific Rationale and Mechanistic Overview
The Privileged Pyrimidine Scaffold
Pyrimidine derivatives are integral to a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][5][6] Their prevalence in natural products like nucleic acids (cytosine, thymine, uracil) and synthetic drugs such as Imatinib and Rosuvastatin underscores their significance.[2][7] The ability to selectively introduce aryl and heteroaryl substituents at the C5 position via cross-coupling reactions dramatically expands the chemical space available for drug design and lead optimization programs.
The Challenge of Heteroaryl Chlorides
From an industrial and economic standpoint, aryl and heteroaryl chlorides are highly desirable starting materials due to their lower cost and greater availability compared to the corresponding bromides and iodides.[8] However, their utility in cross-coupling is hampered by the strength of the C-Cl bond, which makes the initial, rate-determining oxidative addition step to the palladium(0) catalyst more challenging.[9][10]
Fortunately, the 5-Chloro-4,6-dimethylpyrimidine substrate possesses an inherent electronic advantage. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, activates the C-Cl bond towards oxidative addition, making it significantly more reactive than typical aryl chlorides.[11][12] Nevertheless, achieving high efficiency and yield still necessitates a carefully optimized catalytic system.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][13] The cycle is generally understood to have three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 5-Chloro-4,6-dimethylpyrimidine, forming a Pd(II) intermediate. This is typically the slowest step for chloride substrates.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Sources
- 1. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 5-Chloro-4,6-dimethylpyrimidine in Drug Discovery
The following Application Note and Protocol Guide details the strategic utilization of 5-Chloro-4,6-dimethylpyrimidine (CAS 75712-75-3) in pharmaceutical development.
Abstract & Introduction
5-Chloro-4,6-dimethylpyrimidine is a specialized heterocyclic scaffold increasingly utilized in the synthesis of kinase inhibitors (e.g., JAK, FAK) and novel enzyme inhibitors (e.g., PSS1 inhibitors for cancer therapy).[1] Unlike its more common isomer, 2-chloro-4,6-dimethylpyrimidine, this molecule presents a unique "inverted" reactivity profile.[1] The C-5 chlorine atom is sterically shielded by flanking methyl groups and is electronically deactivated towards typical nucleophilic aromatic substitution (
This guide outlines the physicochemical profile, synthesis logic, and two critical protocols: Selective C-2 Formylation (for library expansion) and C-5 Cross-Coupling (for biaryl synthesis).
Chemical Profile
| Property | Specification |
| Chemical Name | 5-Chloro-4,6-dimethylpyrimidine |
| CAS Number | 75712-75-3 |
| Molecular Formula | |
| Molecular Weight | 142.59 g/mol |
| Structure | Pyrimidine ring; Methyls at 4,6; Chloro at 5; H at 2 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Key Reactivity | C-2 Deprotonation (Acidic H), C-5 Pd-Catalyzed Coupling |
Mechanistic Insight & Reactivity Landscape[1][3]
The utility of 5-chloro-4,6-dimethylpyrimidine stems from the electronic interplay between the electron-deficient pyrimidine ring and its substituents.[1]
-
The "Shielded" C-5 Position: The chlorine at C-5 is flanked by two methyl groups.[1] This steric bulk prevents unwanted nucleophilic attack, making the C-Cl bond stable against standard amines or alkoxides used elsewhere in a synthesis sequence. It requires Palladium catalysis (Suzuki/Buchwald) to activate.
-
The "Active" C-2 Position: The proton at C-2 is significantly acidified by the adjacent ring nitrogens and the inductive effect of the C-5 chlorine.[1] This allows for regioselective metallation (using Turbo Grignard or Li-bases) without disturbing the C-Cl bond, providing a gateway to aldehydes, carboxylates, or heteroaryl couplings.[1]
Reactivity Workflow Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this core.
Figure 1: Divergent functionalization pathways for 5-Chloro-4,6-dimethylpyrimidine.[1] The C-2 metallation pathway is critical for generating complex pharmaceutical intermediates.
Detailed Experimental Protocols
Protocol A: Selective C-2 Formylation via Turbo-Grignard
Application: Synthesis of 5-Chloro-4,6-dimethylpyrimidine-2-carbaldehyde, a key intermediate for Phosphatidylserine Synthase 1 (PSS1) inhibitors [1].[1] Rationale: Standard lithiation (n-BuLi) can be too aggressive, risking Lithium-Halogen exchange at the C-5 position.[1] The use of Knochel-Hauser Base (iPrMgCl[1]·LiCl) allows for softer, thermodynamically controlled deprotonation at C-2.[1]
Reagents:
-
5-Chloro-4,6-dimethylpyrimidine (1.0 eq)[1]
-
iPrMgCl[1]·LiCl (Turbo Grignard) (1.3 M in THF, 1.2 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous, 2.0 eq)[1]
-
Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under
flow. -
Dissolution: Add 5-Chloro-4,6-dimethylpyrimidine (1.42 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice/water bath.
-
Metallation: Dropwise add iPrMgCl·LiCl (9.2 mL, 12 mmol) over 10 minutes.
-
Observation: The solution may turn slightly yellow/orange.
-
Critical Check: Stir at 0°C for 1 hour. Do not let the temperature rise, as this ensures the magnesiated species forms at C-2 without attacking the C-5 chloride.[1]
-
-
Quench: Add anhydrous DMF (1.55 mL, 20 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated
solution (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: The crude residue is typically purified via silica gel chromatography (Hexanes/EtOAc gradient).
-
Expected Yield: 75-85%.[1]
-
Protocol B: C-5 Suzuki-Miyaura Cross-Coupling
Application: Installing aryl groups to create biaryl kinase inhibitor scaffolds.[1]
Rationale: The C-5 chloride is deactivated.[1] Standard
Reagents:
-
5-Chloro-4,6-dimethylpyrimidine (1.0 eq)[1]
-
Arylboronic acid (1.5 eq)
- (0.05 eq)
- (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or pressure tube with the pyrimidine (1.0 mmol), arylboronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).
-
Solvent: Add 1,4-Dioxane (4 mL) and aqueous
(1.5 mL). -
Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial.
-
Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 minutes (microwave).
-
Note: The steric bulk of the methyl groups requires higher energy input than typical chloropyrimidines.
-
-
Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate. Purify via column chromatography.
Quality Control & Analytical Standards
When sourcing or synthesizing this intermediate, the following QC parameters are critical to ensure downstream success.
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (254 nm) | > 98.0% | Impurities often include the 2-chloro isomer (if sourced poorly).[1] |
| Identity | 1H NMR (DMSO-d6) | Singlet ~2.5 ppm (6H, methyls); Singlet ~8.8 ppm (1H, C-2 H).[1] | The C-2 proton shift is diagnostic.[1] If absent, C-2 is substituted.[1] |
| Water Content | Karl Fischer | < 0.5% | Critical for Protocol A (Turbo Grignard). |
| Residual Solvents | GC-HS | < Limit | Toluene is a common synthesis solvent; must be removed.[1] |
Safety & Handling (SDS Summary)
-
Hazards: 5-Chloro-4,6-dimethylpyrimidine is classified as Skin Irrit. 2 and Eye Irrit. 2 .[1] It may be harmful if swallowed.
-
Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents.
-
Specific Precaution: In Protocol A, the magnesiated intermediate is air-sensitive. Maintain strict inert atmosphere.
-
Disposal: Halogenated organic waste. Do not mix with acid streams (potential for HCl generation).
References
-
European Patent Office. (2022). Pyrrolopyrazole Derivative and use thereof as PSS1 Inhibitor. EP 3936192 A1.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75712-75-3, 5-Chloro-4,6-dimethylpyrimidine.[1]
- Knochel, P., et al. (2011). Functionalization of Heterocycles using Turbo-Grignard Reagents.Angewandte Chemie Int. Ed. (General reference for Protocol A mechanism).
-
BenchChem. (2025).[2] Application Notes for Nucleophilic Substitution on Chloropyrimidines.
Sources
Application Note: Divergent Synthesis of Agrochemicals from 5-Chloro-4,6-dimethylpyrimidine
Part 1: Executive Summary & Chemical Logic
The Strategic Value of the 5-Chloro-4,6-dimethylpyrimidine Scaffold
In the design of modern agrochemicals—particularly herbicides and fungicides—the pyrimidine ring serves as a privileged structure due to its ability to mimic nucleobases and inhibit specific enzyme cofactors.
5-Chloro-4,6-dimethylpyrimidine (5-CDMP) represents a unique "blocked" scaffold. Unlike its non-chlorinated counterparts, the chlorine atom at the C-5 position serves two critical functions:
-
Metabolic Blocking: It prevents oxidative metabolism at the electron-rich C-5 position, significantly increasing the persistence and half-life of the active ingredient within the plant or fungal system.
-
Electronic Modulation: The electron-withdrawing nature of the 5-Cl group increases the acidity of the methyl protons at C-4 and C-6, enhancing their reactivity toward electrophiles (e.g., aldehydes, halogens) without requiring harsh bases.
This guide details the transformation of 5-CDMP into three classes of agrochemical precursors: Pyrimidinyl-alkyl ethers (Herbicides) , Styryl-pyrimidines (Fungicides) , and Pyrimidinyl-carboxylic acids .
Part 2: Critical Reaction Pathways (Graphviz Visualization)
The following diagram illustrates the divergent synthetic utility of 5-CDMP.
Figure 1: Divergent synthetic pathways from 5-CDMP to key agrochemical pharmacophores.
Part 3: Detailed Experimental Protocols
Protocol A: Lateral Bromination for Pyrimidinyl-Ether Synthesis
Objective: Selective functionalization of the C-4 methyl group to create an electrophilic handle. This is the primary route for synthesizing Pyrimidinyloxy herbicides, which inhibit acetolactate synthase (ALS).
Mechanism: Free-radical halogenation. The 5-Cl substituent stabilizes the transition state slightly less than a 5-H, but prevents ring bromination.
Reagents & Materials
-
Substrate: 5-Chloro-4,6-dimethylpyrimidine (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide
-
Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative)
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1][2]
-
Dissolution: Dissolve 14.25 g (100 mmol) of 5-CDMP in 100 mL of anhydrous solvent.
-
Addition: Add 18.7 g (105 mmol) of NBS and 0.82 g (5 mmol) of AIBN.
-
Reaction: Heat the mixture to reflux (77°C for CCl₄) under nitrogen. Monitor by TLC (Hexane:EtOAc 8:2).
-
Critical Control Point: The reaction is complete when the succinimide floats to the top as a white solid (typically 2–4 hours).
-
-
Workup: Cool to room temperature. Filter off the succinimide precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting yellow oil (5-chloro-4-(bromomethyl)-6-methylpyrimidine) is unstable and should be used immediately for the coupling step.
-
Coupling (Example): Dissolve the crude bromide in acetonitrile, add 1.1 eq of a substituted phenol (e.g., 2-methoxy-phenol) and 2.0 eq of K₂CO₃. Reflux for 6 hours to yield the pyrimidinyl ether.
Protocol B: Aldol-Knoevenagel Condensation for Styryl Fungicides
Objective: Synthesis of 5-chloro-4-methyl-6-styrylpyrimidine derivatives. These compounds exhibit significant fungicidal activity by disrupting fungal cell wall biosynthesis.
Mechanism: The 4/6-methyl groups are "active" (acidic) due to the electron deficiency of the pyrimidine ring, enhanced by the 5-Cl group.
Reagents & Materials
-
Substrate: 5-Chloro-4,6-dimethylpyrimidine (10 mmol)
-
Electrophile: 2,4-Dichlorobenzaldehyde (10 mmol)
-
Catalyst/Solvent: Acetic Anhydride (Ac₂O) or Piperidine in Ethanol.
Step-by-Step Methodology (Acetic Anhydride Method)
-
Mixing: In a 50 mL pressure tube or heavy-walled flask, combine 1.42 g (10 mmol) of 5-CDMP and 1.75 g (10 mmol) of 2,4-dichlorobenzaldehyde.
-
Solvent Addition: Add 10 mL of Acetic Anhydride.
-
Reflux: Heat the mixture to 120–130°C for 8–12 hours.
-
Note: The high temperature is required to overcome the activation energy of the methyl deprotonation.
-
-
Quenching: Cool the reaction mixture to 0°C.
-
Precipitation: Pour the reaction mass into 100 mL of ice water. Stir vigorously for 30 minutes to hydrolyze excess anhydride.
-
Isolation: A solid precipitate (the mono-styryl product) will form. Filter, wash with water, and recrystallize from Ethanol/DMF (9:1).
Data Validation:
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Appearance | Yellow crystalline solid |
| 1H NMR Characteristic | Trans-alkene doublets (J = 15–16 Hz) at δ 7.2–7.8 ppm |
Protocol C: Oxidative Transformation to Carboxylic Acids
Objective: Conversion of methyl groups to carboxylic acids to generate 5-Chloropyrimidine-4-carboxylic acid , a precursor for auxin-mimic herbicides (similar to Aminopyralid or Clopyralid structures).
Reagents & Materials
-
Oxidant: Potassium Permanganate (KMnO₄)
-
Medium: Aqueous Pyridine or t-Butanol/Water
Step-by-Step Methodology
-
Preparation: Suspend 5-CDMP (10 mmol) in 50 mL of water/pyridine (1:1).
-
Oxidant Addition: Add KMnO₄ (40 mmol, 4 eq) in portions over 1 hour while maintaining temperature at 60°C.
-
Reflux: Heat to 90°C for 4 hours. The purple color should dissipate to a brown MnO₂ precipitate.
-
Filtration: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.
-
Acidification: Concentrate the filtrate to ~20 mL and acidify to pH 2 with concentrated HCl.
-
Isolation: The carboxylic acid will precipitate. If di-acid is formed (4,6-dicarboxylic acid), it may require continuous extraction with ethyl acetate.
Part 4: References
-
Synthesis of Pyrimidine Derivatives: Title: Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine. Source: ResearchGate. URL:[Link]
-
Reactivity of Halogenated Pyrimidines: Title: Synthesis and Substitution Reactions of 4(6)-Chloro-Dihydropyrimidines. Source: Semantic Scholar. URL:[Link]
-
Agrochemical Intermediates (Patent): Title: Pyrrolopyrazole derivative (EP3936192A1). Source: Google Patents. URL:
-
Functionalization of Methyl Pyrimidines: Title: Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. Source: The Pharma Innovation. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. WO2020179859A1 - ããããã©ã¾ã¼ã«èªå°ä½ - Google Patents [patents.google.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. EP3936192A1 - Pyrrolopyrazole derivative - Google Patents [patents.google.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols: The Strategic Functionalization of 5-Chloro-4,6-dimethylpyrimidine with Amines and Nucleophiles
Introduction: The Pyrimidine Core and the C5 Challenge
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its nitrogen-rich, electron-deficient nature makes it a prime candidate for functionalization, often through nucleophilic aromatic substitution (SNAr). However, the reactivity of the pyrimidine ring is highly dependent on the position of the leaving group. While the C2, C4, and C6 positions are activated towards nucleophilic attack, the C5 position is notoriously unreactive.[3]
This guide focuses on a particularly challenging substrate: 5-Chloro-4,6-dimethylpyrimidine . Here, the chloro leaving group is situated at the inert C5 position. Compounding this, the ring is further deactivated by two electron-donating methyl groups at the C4 and C6 positions. Standard SNAr conditions often fail, necessitating a more strategic and mechanistically informed approach.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of 5-Chloro-4,6-dimethylpyrimidine, detailing the mechanistic challenges of direct substitution and presenting robust, field-proven protocols for its successful amination and functionalization using modern catalytic methods.
Part 1: The Inert Nature of the C5 Position - A Mechanistic Hurdle
The primary pathway for nucleophilic substitution on halogenated pyrimidines is the SNAr mechanism. This is a two-step addition-elimination process proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key determinant of the reaction rate.
The Decisive Role of Resonance Stabilization
For substitution at the C4 position (analogous to C6), the negative charge of the Meisenheimer complex is effectively delocalized across the electronegative ring nitrogens, providing significant stabilization. This is not the case for substitution at C5.
As illustrated below, an attack at C5 results in a Meisenheimer complex where the negative charge is confined to the carbon atoms and cannot be stabilized by the adjacent nitrogen atoms. This results in a much higher energy intermediate and a correspondingly slower reaction rate, rendering the C5 position significantly less reactive.[3]
The Deactivating Influence of Methyl Groups
The two methyl groups at C4 and C6 are electron-donating via induction and hyperconjugation. This increases the electron density of the pyrimidine ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles. This electronic effect, combined with the positional disadvantage of the C5 chloro group, makes direct SNAr on 5-Chloro-4,6-dimethylpyrimidine exceptionally challenging. While reactions may be forced with highly potent nucleophiles under harsh conditions (e.g., high temperatures in polar aprotic solvents), yields are often poor and substrate scope is limited.[5]
Part 2: The Modern Solution - Palladium-Catalyzed Buchwald-Hartwig Amination
For unreactive heteroaryl halides, the most effective and versatile strategy for C-N bond formation is the Palladium-catalyzed Buchwald-Hartwig amination.[6] This cross-coupling reaction circumvents the need for the formation of a high-energy Meisenheimer complex and has been successfully applied to the amination of 5-halopyrimidines, which are otherwise difficult substrates.[7][8]
The Catalytic Cycle: A Paradigm Shift
The Buchwald-Hartwig reaction operates through a catalytic cycle involving a Palladium(0) active species. The use of bulky, electron-rich phosphine ligands is critical for the success of this transformation, as they promote the key steps of oxidative addition and reductive elimination.
Protocol 1: Palladium-Catalyzed Amination of 5-Chloro-4,6-dimethylpyrimidine
This protocol describes a general and reliable method for coupling primary or secondary amines using a modern palladium catalyst system.
A. Expertise & Causality: Why These Conditions?
-
Inert Atmosphere: The Pd(0) active catalyst and some phosphine ligands are sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
-
Palladium Precatalyst & Ligand: We use a combination of a palladium source (like Pd₂(dba)₃) and a specialized biarylphosphine ligand (like BrettPhos). These bulky, electron-rich ligands are essential. They accelerate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the final reductive elimination step to form the C-N bond.[7][8]
-
Base: A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is used. Its role is to deprotonate the amine (or the intermediate Pd-amine complex) to generate the more nucleophilic amide, which is necessary for the catalytic cycle to proceed. Stronger bases like sodium tert-butoxide can be used but may not be compatible with all functional groups.[8]
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used. They are excellent at dissolving the organic reagents and do not interfere with the catalytic intermediates.
B. Materials & Equipment
-
5-Chloro-4,6-dimethylpyrimidine (1.0 eq)
-
Amine of choice (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BrettPhos or other suitable biaryl phosphine ligand (4.4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (1.4 eq)
-
Toluene, anhydrous (0.2 M concentration relative to the pyrimidine)
-
Schlenk tube or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
C. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-Chloro-4,6-dimethylpyrimidine, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Inerting: Seal the tube with a septum or screw cap. Evacuate the tube under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir for 2-3 minutes, then add the amine nucleophile via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure 5-amino-4,6-dimethylpyrimidine derivative.
Part 3: Reactions with Other Nucleophiles
While amines often require catalysis, stronger nucleophiles like thiolates (RS⁻) or alkoxides (RO⁻) may react with 5-Chloro-4,6-dimethylpyrimidine via a direct SNAr pathway, albeit under forcing conditions.
Protocol 2: Direct SNAr with a Thiol Nucleophile
This protocol outlines a method for introducing a sulfur nucleophile, which is generally more reactive than a corresponding amine or alcohol.[9]
A. Expertise & Causality: Why These Conditions?
-
Nucleophile Generation: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the thiol in situ, generating the highly nucleophilic thiolate anion. This is a crucial step to increase the driving force of the reaction.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reagents and helps to stabilize the charged intermediates of the SNAr reaction without protonating the nucleophile.[10]
-
Temperature: Elevated temperatures (100-140 °C) are often required to provide sufficient thermal energy to overcome the high activation barrier for SNAr at the C5 position.[10]
B. Materials & Equipment
-
5-Chloro-4,6-dimethylpyrimidine (1.0 eq)
-
Thiol of choice (e.g., thiophenol) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert gas supply
C. Step-by-Step Procedure
-
Thiolate Formation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF. Carefully add the sodium hydride portion-wise at 0 °C. Add the thiol dropwise to the suspension and allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
SNAr Reaction: Add a solution of 5-Chloro-4,6-dimethylpyrimidine in a minimal amount of anhydrous DMF to the thiolate solution.
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC.
-
Quenching and Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Pour the mixture into a larger volume of water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Presentation and Troubleshooting
Table 1: Comparison of Synthetic Strategies
| Feature | Direct SNAr with Amines | Palladium-Catalyzed Amination |
| Mechanism | Addition-Elimination (Meisenheimer) | Organometallic Catalytic Cycle |
| Conditions | Harsh (120-160 °C), strong base, NMP/DMF | Mild (80-110 °C), weaker base, Toluene |
| Amine Scope | Limited to strong, unhindered nucleophiles | Broad (primary, secondary, anilines)[7][8] |
| Typical Yields | Low to Moderate | Good to Excellent[8] |
| Pros | Catalyst-free, simple setup | High efficiency, wide scope, reliable |
| Cons | Low reactivity, harsh conditions, side reactions | Requires expensive catalyst/ligand, air-sensitive |
Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous conditions.3. Base is not strong enough or is hydrated. | 1. Use fresh reagents; ensure proper inert atmosphere technique.2. Use freshly distilled, anhydrous solvents.3. Use finely powdered, oven-dried base. Consider a stronger base like NaOt-Bu if compatible. |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. Side reaction in the catalytic cycle. | 1. Ensure all reagents and solvents are rigorously dry.2. Screen different ligands; sometimes a different ligand can suppress this pathway. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Di-amination of a primary amine. | 1. Lower the reaction temperature to 80-90 °C.2. Use a slight excess of the pyrimidine starting material or carefully control stoichiometry. |
References
-
Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of ureas. MIT Open Access Articles. [Link]
-
Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(14), 2887-2890. [Link]
-
Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
-
Coutts, S. J., et al. (2011). Diversity oriented synthesis: substitution at C5 in unreactive pyrimidines by Claisen rearrangement and reactivity in nucleophilic substitution at C2 and C4 in pteridines and pyrido[2,3-d]pyrimidines. University of Strathclyde. [Link]
-
Spartan Molecular Modeling. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]
-
Smith, S. M., & Buchwald, S. L. (2020). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]
- Unknown Author. (n.d.). Nucleophilic Substitution Reactions. Source Link Unavailable.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Carey, F. A., & Sundberg, R. J. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Lipshutz, B. H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]
-
Unknown Author. (2025). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]
-
Fiedler, J., et al. (2016). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. Journal of the American Chemical Society. [Link]
-
User: Mithoron. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure. [Link]
-
Viveros-Ceballos, J. L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. [Link]
-
Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. [Link]
-
Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Fernandez-Moro, D., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 4,6-Dimethylpyrimidine Reaction Optimization
Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-46-STERIC-OPT Subject: Overcoming Steric and Electronic Barriers in 4,6-Dimethylpyrimidine Scaffolds
Overview: The "Scaffold Paradox"
Welcome to the technical support portal for pyrimidine chemistry. You are likely here because the 4,6-dimethylpyrimidine scaffold is behaving unexpectedly.
This scaffold presents a dual challenge:
-
Steric Shielding (C-5): The methyl groups at positions 4 and 6 create a steric "pocket" around position 5, hindering electrophilic attack.
-
Electronic Deactivation (C-2): While pyrimidines are generally electron-deficient, the two methyl groups donate electron density into the ring. This makes the C-2 position less electrophilic than in unsubstituted pyrimidines, often causing standard SNAr reactions to fail or require forcing conditions.
This guide provides engineered workflows to bypass these barriers.
Module 1: Functionalizing the "Blocked" C-5 Position
The Issue: You need to introduce a functional group at C-5 (the meta-like position), but the flanking methyl groups block bulky electrophiles, and the ring is too electron-deficient for standard Friedel-Crafts acylation.
The Solution: Utilize Electrophilic Halogenation as a gateway. The methyl groups activate C-5 just enough to allow halogenation, which then serves as a handle for metal-catalyzed cross-coupling (Suzuki/Stille), bypassing the steric barrier during the C-C bond formation step.
Decision Matrix: C-5 Functionalization
Figure 1: Decision tree for overcoming steric hindrance at the C-5 position.
Protocol: C-5 Bromination (The Gateway Step)
This protocol balances the activation provided by the methyl groups against the inherent electron deficiency of the ring.
Reagents:
-
Substrate: 2-substituted-4,6-dimethylpyrimidine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)
-
Catalyst: No Lewis acid required usually; AcOH acts as a proton source to activate NBS.
Step-by-Step:
-
Dissolution: Dissolve the pyrimidine in glacial AcOH (0.5 M concentration).
-
Addition: Add NBS portion-wise at room temperature to avoid exotherms.
-
Activation: Heat the reaction to 60–80°C .
-
Technical Note: Unlike electron-rich benzenes, this ring needs thermal energy to overcome the activation energy barrier.
-
-
Monitoring: Monitor by LCMS. The product (5-bromo) is significantly more lipophilic.
-
Workup: Pour into ice water. Neutralize with saturated NaHCO3 (carefully!). Extract with EtOAc.[1]
Why this works: The acetic acid protonates the NBS, making it a more potent source of "Br+". The 4,6-methyl groups provide just enough inductive donation to direct the electrophile to C-5, despite the steric crowding.
Module 2: Activating C-2 (Overcoming Electronic Deactivation)
The Issue: You are trying to displace a leaving group (Cl, Br) at C-2 with a nucleophile (SNAr), but the reaction is sluggish. The 4,6-methyl groups are donating electrons into the ring, stabilizing the C-Cl bond and destabilizing the Meisenheimer intermediate.
The Solution: Switch from thermal SNAr to Buchwald-Hartwig Amination . Palladium catalysis bypasses the need for a highly electron-deficient ring.
Technical Insight: Ligand Selection for Steric Scaffolds
When coupling at C-2 of a 4,6-dimethylpyrimidine, the Pd center must squeeze between the ring nitrogens and potential substituents. You require a ligand that is bulky (to promote reductive elimination) but flexible.
| Parameter | Recommendation | Rationale |
| Ligand | BrettPhos or t-BuXPhos | These ligands form a "pocket" that protects the Pd center while facilitating the coupling of bulky amines. |
| Base | Cs₂CO₃ or K₃PO₄ | Weaker bases prevent deprotonation of the acidic 4,6-methyl protons (see Module 3). |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow for thermal activation without pressure vessels. |
Troubleshooting SNAr (If you must use it)
If you cannot use Pd, you must activate the ring:
-
Acid Catalysis: Add 1.0 equiv of HCl (4M in dioxane). Protonating a ring nitrogen (N-1 or N-3) pulls electron density, making C-2 highly electrophilic.
-
Solvent Switch: Use NMP or DMSO at 120°C.
Module 3: Lateral Lithiation (Functionalizing the Methyl Groups)
The Issue: You want to extend the carbon chain at the methyl group, but treating with base leads to polymerization or no reaction.
The Solution: Kinetic Deprotonation . The protons on the 4,6-methyl groups are acidic (pKa ~25-28), but the ring is susceptible to nucleophilic attack by the base (n-BuLi). You must use a non-nucleophilic base and low temperatures.
Mechanism & Workflow
Figure 2: Lateral lithiation pathway vs. decomposition.
Protocol: Lateral Lithiation
Reagents:
-
Base: Lithium Diisopropylamide (LDA) (Freshly prepared is best).
-
Additive: HMPA (caution: toxic) or DMPU (safer alternative).
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Preparation: Cool a solution of LDA (1.1 equiv) in THF to -78°C under Argon.
-
Addition: Add the 4,6-dimethylpyrimidine (dissolved in THF) slowly down the side of the flask.
-
Critical: The solution should turn a deep color (often red/orange), indicating the formation of the lateral anion.
-
-
Equilibration: Stir for 30–45 minutes at -78°C. Do not let it warm up yet.
-
Trapping: Add the electrophile (e.g., benzaldehyde, alkyl halide) neat or in THF.
-
Quench: Allow to warm to 0°C slowly, then quench with NH4Cl.
Why Additives? Lithium aggregates in THF can be sluggish. DMPU/HMPA breaks up these aggregates, creating a "naked" anion that reacts faster with the electrophile before it has time to attack a neighboring pyrimidine ring (dimerization).
Frequently Asked Questions (FAQs)
Q: Why did my SNAr reaction at C-2 yield a mixture of products? A: If you used a strong base (like NaH) with a 4,6-dimethylpyrimidine, you likely deprotonated the methyl group (lateral anion) which then competed with your nucleophile. Fix: Use a non-nucleophilic organic base (DIPEA) or switch to the Buchwald protocol with weak inorganic bases (Cs2CO3).
Q: I tried to brominate at C-5 using Br2 and FeBr3, but it failed. A: Lewis acids like FeBr3 coordinate strongly to the pyrimidine nitrogens, deactivating the ring further. Fix: Remove the Lewis acid. Use the NBS/AcOH thermal method described in Module 1.
Q: Can I oxidize the methyl groups to carboxylic acids? A: Yes, but standard KMnO4 often cleaves the ring. Fix: Use SeO2 (Selenium Dioxide) in dioxane/water to stop at the aldehyde, or use mild KMnO4 conditions with phase transfer catalysts.
References
-
SNAr Regioselectivity & Mechanism
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48. Link
-
-
Buchwald-Hartwig Coupling on Pyrimidines
-
Lateral Lithiation
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. organicreactions.org [organicreactions.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald Ligands [sigmaaldrich.com]
troubleshooting low reactivity of 5-chloro pyrimidine derivatives
Topic: Troubleshooting Low Reactivity of 5-Chloro Pyrimidine Derivatives Role: Senior Application Scientist, Chemical Process Development
Technical Support Guide: 5-Chloro Derivatives
Status: Active Ticket Priority: High (Blocker for Library Synthesis) Operator: Dr. A. Vance, Senior Application Scientist
Welcome to the technical support hub. You are likely here because your 5-chloropyrimidine substrate is refusing to react, or worse, decomposing. This is a known "valley of death" in heterocyclic chemistry. The 5-chloro position is electronically unique: it sits at the "meta" position relative to the ring nitrogens, rendering it deactivated for nucleophilic aromatic substitution (
This guide bypasses standard textbook advice and focuses on the specific kinetic bottlenecks of this scaffold.
Module 1: The Mechanistic Landscape
Before troubleshooting, diagnose your failure mode. The reactivity of pyrimidine depends entirely on position.
| Position | Electronic Environment | Primary Reaction Mode | 5-Cl Reactivity Status |
| C2 / C4 / C6 | Highly | N/A | |
| C5 | Electronically Neutral ("Meta" to N) | Pd-Catalyzed Coupling | Critical Bottleneck |
Why your reaction failed:
-
If you tried
: The ring nitrogens cannot stabilize the Meisenheimer complex at C5. You are heating a rock. -
If you tried Standard Suzuki (
): The C5-Cl bond dissociation energy (BDE) is too high (~96 kcal/mol). Triphenylphosphine is not electron-rich enough to force oxidative addition. -
If you tried Lithiation (
-BuLi): The resulting 5-lithiopyrimidine is thermally unstable above -60°C and prone to ring fragmentation.
Module 2: Troubleshooting Palladium Cross-Coupling (Suzuki/Buchwald)
Issue: Reaction stalls at <10% conversion. Starting material remains. Root Cause: Failed Oxidative Addition. The catalytic cycle never starts because the Pd(0) cannot break the C-Cl bond.
Protocol A: The "Heavy Artillery" Catalyst System
Stop using generic catalysts. You must use bulky, electron-rich ligands to drive the oxidative addition.[1][2]
Recommended System:
-
Precatalyst:
or Pd-G3/G4 precatalysts. -
Ligand: XPhos or SPhos (Buchwald Ligands) or
. -
Base:
(anhydrous) or . -
Solvent: 1,4-Dioxane or Toluene/Water (10:1).
Step-by-Step Optimization:
-
Degas Thoroughly: 5-chloropyrimidines are sensitive to competitive oxidation. Sparge solvents with Argon for 15 mins.
-
Pre-complexation: If using
+ Ligand, stir them in the solvent at 60°C for 5 mins before adding the substrate. This ensures the active species is formed. -
Temperature: Heat to 100-110°C . 80°C is often insufficient for the C5-Cl bond activation.
Visualizing the Bottleneck
Figure 1: The catalytic cycle of 5-chloropyrimidine cross-coupling. The red node indicates where standard catalysts fail due to the high bond dissociation energy of C5-Cl.
Module 3: Troubleshooting Nucleophilic Substitution ( )
Issue: No reaction with amines/alkoxides, even at reflux. Root Cause: Electronic mismatch.
FAQ: Can I force
-
Answer: Generally, No.
-
Reasoning: In 2- or 4-chloropyrimidine, the nitrogen acts as an electron sink (similar to the nitro group in o/p-chloronitrobenzene). At the 5-position, the negative charge in the transition state cannot delocalize onto the nitrogen.
-
Exception: If you have strong electron-withdrawing groups (EWGs) at C2/C4 (e.g.,
, ), it might proceed, but usually, the EWG itself will be displaced first.
The Fix: Switch to Buchwald-Hartwig Amination .
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
Base: NaOtBu (Strong base required).
-
Note: Do not use
for amination of this substrate; it is too weak.
Module 4: Metal-Halogen Exchange (Lithiation)
Issue: Low yield, "warmed up" decomposition, or addition to the ring. Root Cause: 5-Lithiopyrimidines are unstable "ticking time bombs." They undergo nucleophilic attack on unreacted starting material or ring fragmentation (Grob-type) if the temperature rises above -60°C.
Protocol B: The "Turbo-Grignard" Solution
Avoid
Comparative Protocol:
| Parameter | Traditional ( | Recommended (Turbo-Grignard) |
| Reagent | ||
| Temp | Must be -78°C strict | -20°C to 0°C |
| Solvent | THF (Dry) | THF (Dry) |
| Stability | < 10 mins | 1-2 Hours |
| Risk | Ring opening / Self-addition | Minimal side reactions |
Workflow for Turbo-Grignard Exchange:
-
Dissolve 5-chloropyrimidine in anhydrous THF under Argon.
-
Cool to -15°C .
-
Add
(1.1 equiv) dropwise. -
Stir for 30 mins. Monitor by quenching an aliquot with
(Check NMR for deuterium incorporation at C5). -
Add electrophile (Aldehyde, Iodine, etc.) and warm to RT.
Decision Logic for Activation Strategy
Figure 2: Strategic decision tree for activating the 5-chloro position. Note the explicit prohibition of standard SNAr conditions.
References
-
Schlittler, M. R., et al. (2024). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate.
-
BenchChem Technical Support. (2025). Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem.[1][2]
-
Bao, H., et al. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions.[3][4][5] Peking University.[5]
-
WuXi AppTec. (2023). Correlating Reactivity Trends with Frontier Molecular Orbitals. WuXi AppTec.
-
Myers, A. G. (1995). The Suzuki Reaction - Chem 115 Handouts. Harvard University.
Sources
Technical Support Center: Reaction Kinetics of Electron-Deficient Pyrimidines
Status: Active Operator: Senior Application Scientist Ticket ID: PYR-KIN-001
Welcome to the Reaction Kinetics Optimization Center
Mission: To troubleshoot and accelerate stalled reactions involving electron-deficient pyrimidines (e.g., nitropyrimidines, trifluoromethylpyrimidines, halopyrimidines).
The Core Problem: Electron-deficient pyrimidines present a kinetic paradox. Their electron deficiency makes them excellent substrates for nucleophilic attack (
Select your issue below to access specific troubleshooting protocols.
Module 1: Cross-Coupling Stalls (Suzuki/Buchwald-Hartwig)
Symptom: Reaction initiates but stalls at <20% conversion. Addition of more catalyst fails to restart it.
Root Cause Analysis: The "Dead-End" Resting State
In electron-deficient pyrimidines, the ring nitrogens are Lewis basic enough to displace standard ligands (like PPh3) from Palladium, forming a thermodynamically stable but catalytically inactive bis-pyridine-Pd complex. This removes the active Pd(0) from the cycle.
The Solution: Steric Bulk & Precatalysts
You must effectively "wall off" the metal center from the pyrimidine nitrogen using bulky ligands and ensure immediate entry into the catalytic cycle using G3/G4 precatalysts.
Recommended Protocol: The G4-Precatalyst System
| Parameter | Recommendation | Rationale |
| Catalyst Source | XPhos Pd G4 or RuPhos Pd G4 | G4 precatalysts generate active L-Pd(0) immediately upon base activation, bypassing the induction period and reducing the chance of N-binding off-cycle [1]. |
| Ligand Class | Dialkylbiarylphosphines (Buchwald Ligands) | The sheer bulk of XPhos/RuPhos prevents the pyrimidine nitrogen from coordinating to the Pd center, forcing the cycle through oxidative addition. |
| Base | K3PO4 or K2CO3 (Anhydrous) | Weaker bases minimize competitive hydrolysis of the electron-deficient ring. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols stabilize the active species better than DMF/DMSO for these substrates. |
Troubleshooting Workflow:
-
Switch to Precatalyst: Stop mixing Pd(OAc)2 + Ligand in situ. The reduction to Pd(0) is often slower than the coordination of your pyrimidine substrate to the Pd(II) salt.
-
Concentration Check: Run at high concentration (0.5 M – 1.0 M). Electron-deficient oxidative addition is fast; maximize the rate of the subsequent transmetallation by keeping concentration high.
Figure 1: The Kinetic Fork. Without bulky ligands (G4/XPhos), the equilibrium shifts to the red "Dead" state. Bulky ligands force the path toward Oxidative Addition.
Module 2: Accelerating (Nucleophilic Substitution)
Symptom: Reaction requires high heat (>100°C) causing decomposition, or fails with weak nucleophiles.
Root Cause Analysis: Transition State Instability
While electron-deficient pyrimidines are primed for
The Solution: Fluorinated Solvents (HFIP)
Hexafluoroisopropanol (HFIP) acts as a "kinetic amplifier" for
Mechanism of Action:
-
H-Bonding: HFIP forms strong H-bonds with the leaving group (e.g., Fluorine/Chlorine) and the ring nitrogens.
-
LUMO Lowering: H-bonding to the ring N pulls electron density, further lowering the LUMO energy and making the ring more electrophilic.
-
Transition State Stabilization: It stabilizes the anionic charge of the Meisenheimer complex via specific solvation [2].
Optimization Protocol:
| Component | Standard Condition | HFIP Enhanced Condition | Kinetic Impact |
| Solvent | DMF / DMSO | HFIP (pure or 4:1 mix) | Rate acceleration of 100x–1000x observed. |
| Temperature | 100°C - 120°C | RT - 50°C | Prevents thermal degradation of sensitive groups. |
| Nucleophile | Strong (Alkoxides) | Weak (Anilines, Alcohols) | Enables coupling of poor nucleophiles without strong base. |
Step-by-Step Guide:
-
Dissolve pyrimidine (1.0 equiv) in HFIP (0.2 M).
-
Add nucleophile (1.1 equiv).
-
Stir at Room Temperature.
-
Note: If the reaction is too fast or selective issues arise, dilute HFIP with Toluene (1:4 ratio).
Figure 2: Solvation Effect. HFIP (Green) specifically lowers the energy of the Transition State (Yellow), accelerating the reaction rate significantly compared to standard solvents.
Module 3: Radical Functionalization (Minisci Reaction)
Symptom: Low yield or poor regioselectivity during alkylation.
Root Cause Analysis: LUMO Mismatch
Nucleophilic alkyl radicals (generated from carboxylic acids or halides) seek the most electron-deficient site. If the pyrimidine is not sufficiently electron-poor, the radical simply recombines or attacks indiscriminately.
The Solution: Acid-Mediated Activation
You must protonate the pyrimidine nitrogen. This drastically lowers the LUMO energy of the heterocycle, making it a "radical magnet" and directing the attack to the C2 or C4 positions (alpha to the nitrogen) [3].
Protocol: TFA-Mediated Minisci [1]
-
Reagents: Pyrimidine, Alkyl Carboxylic Acid (Radical Source), K2S2O8 (Oxidant), AgNO3 (Catalyst).
-
Critical Additive: Trifluoroacetic Acid (TFA) (1.0 - 2.0 equiv) or dilute H2SO4.
-
Solvent: Biphasic DCM/Water or DCE/Water (Radicals survive longer in biphasic systems).
Troubleshooting Checklist:
-
Q: Reaction is dirty/black.
-
A: Oxygen is interfering. Degas solvents thoroughly with Argon.
-
-
Q: No conversion.
-
A: Add TFA. If the ring is not protonated, the reaction rate with nucleophilic radicals drops near zero.
-
References & Authority
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Chemical Science, 2013. (Demonstrates efficacy of G3/G4 precatalysts in preventing catalyst death).
-
Colacot, T. J., et al. "Understanding the Kinetic Enhancement of
in HFIP." Organic Process Research & Development, 2021. (Details the solvent mechanism). -
Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[2] J. Am. Chem. Soc., 2021.[2] (While focused on pyridines, the mechanistic principles of protonation for LUMO lowering apply directly to pyrimidines).
Disclaimer: These protocols involve hazardous chemicals. Always review MSDS and perform a risk assessment before experimentation.
Sources
Validation & Comparative
A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of 5-Chloro-4,6-dimethylpyrimidine
In the landscape of modern drug discovery and materials science, pyrimidine derivatives stand as a cornerstone of heterocyclic chemistry. Their diverse biological activities and versatile synthetic applications necessitate a profound understanding of their structural characterization.[1] Among the various analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular architecture of these compounds. This guide offers an in-depth analysis of the 1H and 13C NMR spectra of 5-Chloro-4,6-dimethylpyrimidine, a key intermediate in the synthesis of various bioactive molecules.
This document is not merely a data sheet but a comprehensive guide for researchers, scientists, and drug development professionals. It delves into the nuances of spectral interpretation, providing a comparative analysis with structurally related analogues to elucidate the impact of substituents on chemical shifts and coupling constants. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy in your own laboratories.
The Structural Significance of 5-Chloro-4,6-dimethylpyrimidine
The pyrimidine core is a fundamental component of nucleic acids, vitamins, and numerous pharmaceuticals.[1] The specific substitution pattern of 5-Chloro-4,6-dimethylpyrimidine, featuring a halogen at the C5 position and methyl groups at C4 and C6, imparts unique electronic and steric properties that are crucial for its reactivity and biological interactions. Accurate spectral assignment is paramount for confirming its synthesis and for understanding its behavior in subsequent chemical transformations.
Predicted 1H NMR Spectrum: An In-depth Analysis
Key Predicted Resonances:
-
H2 Proton: The proton at the C2 position is expected to be the most deshielded aromatic proton due to the inductive effect of the two adjacent nitrogen atoms. Its chemical shift is anticipated to be in the range of δ 8.5-8.8 ppm . This prediction is supported by data from related pyrimidine structures where the H2 proton consistently appears at a high chemical shift.
-
Methyl Protons (C4-CH3 and C6-CH3): The two methyl groups at positions C4 and C6 are chemically equivalent due to the symmetry of the molecule. They are expected to give rise to a single, sharp singlet in the 1H NMR spectrum. The electron-withdrawing nature of the pyrimidine ring will shift this signal downfield compared to methyl groups on a simple aromatic ring. A predicted chemical shift of δ 2.5-2.7 ppm is reasonable.
Comparative Analysis with 4,6-dimethylpyrimidine:
To understand the influence of the C5-chloro substituent, a comparison with the 1H NMR spectrum of 4,6-dimethylpyrimidine is insightful.[4] In 4,6-dimethylpyrimidine, the H5 proton appears as a singlet, and the two methyl groups also present as a single peak. The introduction of a chlorine atom at the C5 position removes the H5 proton signal and is expected to cause a slight downfield shift of the remaining ring proton (H2) and the methyl protons due to its inductive electron-withdrawing effect.
| Compound | H2 Chemical Shift (ppm) | Methyl Proton Chemical Shift (ppm) |
| 4,6-dimethylpyrimidine | ~8.8 | ~2.4 |
| 5-Chloro-4,6-dimethylpyrimidine | Predicted: 8.5-8.8 | Predicted: 2.5-2.7 |
Predicted 13C NMR Spectrum: A Look at the Carbon Skeleton
The 13C NMR spectrum provides a detailed map of the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Key Predicted Resonances:
-
C2 Carbon: Similar to its attached proton, the C2 carbon is significantly deshielded by the adjacent nitrogen atoms and is expected to resonate at a high chemical shift, likely in the range of δ 158-162 ppm .
-
C4 and C6 Carbons: These two carbons are equivalent and will appear as a single resonance. Being attached to nitrogen and a methyl group, and part of the aromatic system, their chemical shift is predicted to be in the region of δ 165-170 ppm .
-
C5 Carbon: The C5 carbon is directly attached to the electronegative chlorine atom, which will cause a significant downfield shift. However, the exact position is also influenced by the electronic effects of the entire ring. A predicted chemical shift in the range of δ 115-120 ppm is plausible.
-
Methyl Carbons (C4-CH3 and C6-CH3): The carbons of the two equivalent methyl groups are expected to appear in the aliphatic region of the spectrum, with a predicted chemical shift of δ 20-25 ppm .
Comparative Analysis with Structurally Related Pyrimidines:
Comparing the predicted 13C NMR data with known spectra of substituted pyrimidines, such as 5-amino-4,6-dichloro-2-methylpyrimidine, helps to refine our predictions. For instance, the presence of two chlorine atoms in the latter compound significantly influences the chemical shifts of the ring carbons.[5]
| Carbon | Predicted Chemical Shift (ppm) in 5-Chloro-4,6-dimethylpyrimidine |
| C2 | 158-162 |
| C4, C6 | 165-170 |
| C5 | 115-120 |
| -CH3 | 20-25 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 13C NMR spectra of 5-Chloro-4,6-dimethylpyrimidine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl3) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. For compounds with poor solubility, dimethyl sulfoxide-d6 (DMSO-d6) can be used. It is crucial to use a high-purity deuterated solvent to minimize residual solvent peaks that may interfere with the analyte signals.[6][7][8]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal set to 0 ppm.[6]
2. NMR Spectrometer Setup:
-
Field Strength: A spectrometer with a field strength of 300 MHz or higher is recommended for good signal dispersion, especially for resolving complex coupling patterns if they were present.
-
1H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for 1H spectra and 1-2 Hz for 13C spectra to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the NMR spectra of 5-Chloro-4,6-dimethylpyrimidine.
Caption: Workflow for NMR analysis of 5-Chloro-4,6-dimethylpyrimidine.
Conclusion
The comprehensive analysis of the 1H and 13C NMR spectra of 5-Chloro-4,6-dimethylpyrimidine is a critical step in its chemical characterization. By combining predictive analysis based on established NMR principles with a comparative study of structurally related compounds, researchers can confidently assign the spectral features of this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data, which is fundamental to the integrity of research in drug development and materials science. This guide serves as a valuable resource for scientists, empowering them with the knowledge to navigate the intricacies of NMR spectroscopy for pyrimidine derivatives.
References
-
Der Pharma Chemica. Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. [Link]
-
PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
-
Supporting Information. [Link]
-
Hide Peak Labels Chemical Shift [ppm]. [Link]
-
ACS Publications. N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. [Link]
-
Canadian Science Publishing. Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. [Link]
-
Supporting Information. [Link]
-
ResearchGate. Solvent shift on NMR chemical shifts for pyrimidine hydrogen atoms. [Link]
-
MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
-
Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. [Link]
-
SpectraBase. 5-CHLORO-4,6-DIHYDROXYPYRIMIDINE - Optional[13C NMR] - Chemical Shifts. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Common NMR Solvents - Reference Data. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
PubMed Central. Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes. [Link]
-
International Journal of Environmental Sciences. Design, Synthesis, And Spectral Characterization Of Chalcone-Based Pyrimidines. [Link]
-
Assiut University. Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. [Link]
-
Semantic Scholar. SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO-DIHYDROPYRIMIDINES. [Link]
-
NMRS.io. 13C | Solvent | NMR Chemical Shifts. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]
-
PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR [m.chemicalbook.com]
- 5. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR [m.chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. labs.chem.byu.edu [labs.chem.byu.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Guide: FTIR Spectral Interpretation of 5-Chloro-4,6-dimethylpyrimidine
Content Type: Comparative Analysis & QC Protocol Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists
Executive Summary & Comparative Landscape
In the synthesis of pyrimidine-based pharmaceutical intermediates, 5-Chloro-4,6-dimethylpyrimidine (CAS: 4465-35-8) is frequently derived from 4,6-dimethylpyrimidine . The critical quality attribute (CQA) during this transformation is the complete chlorination at the C5 position.
While NMR is definitive, FTIR offers a rapid, cost-effective in-process control (IPC) method. This guide focuses on distinguishing the target compound from its non-chlorinated precursor by analyzing the "silent" regions created by substituent replacement.
The Core Comparison
| Feature | Target: 5-Chloro-4,6-dimethylpyrimidine | Alternative/Precursor: 4,6-dimethylpyrimidine |
| C5 Substituent | Chlorine (-Cl) | Hydrogen (-H) |
| Electronic Environment | Electron-withdrawing (inductive), deactivates ring | Electron-rich (relative to target) |
| Key Spectral Change | Appearance of C-Cl stretch; Mass-induced shift in ring breathing.[1] | Presence of C5-H out-of-plane (OOP) bending. |
Experimental Protocol: Data Acquisition
To ensure reproducible spectral data that matches the precision of this guide, follow this self-validating protocol.
Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine QC
-
Crystal: Diamond or ZnSe (Single bounce).
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Sample Prep: No preparation required. Place ~5 mg of solid directly on the crystal.
-
Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for solid pyrimidines to avoid "weak band" artifacts).
-
Validation: Check the background energy profile before measurement. If energy at 2500 cm⁻¹ is <70% of max, clean the crystal.
Method B: KBr Pellet – Recommended for Structural Characterization
-
Ratio: 1:100 (1 mg sample : 100 mg dry KBr).
-
Compression: 8-10 tons for 2 minutes.
-
Advantage: Eliminates refractive index artifacts common in ATR around 1000–700 cm⁻¹ (the fingerprint region critical for C-Cl detection).
Spectral Data Analysis & Interpretation
The spectrum of 5-Chloro-4,6-dimethylpyrimidine is defined by three distinct regions. The interpretation below isolates specific bands that confirm the structure.
Region 1: High Frequency (3100 – 2800 cm⁻¹)
-
Aromatic C-H Stretch (3100–3000 cm⁻¹):
-
Observation: Weak, single band.
-
Assignment: C2-H stretching vibration.
-
Differentiation: The precursor (4,6-dimethyl) will show slightly more intensity here due to the presence of two aromatic protons (C2-H and C5-H). The target has only one (C2-H).[2]
-
-
Aliphatic C-H Stretch (2980–2850 cm⁻¹):
-
Observation: Distinct bands, medium intensity.
-
Assignment: Asymmetric and symmetric stretching of the two methyl groups (-CH₃) at positions 4 and 6.
-
Note: These bands remain largely unchanged between precursor and target.
-
Region 2: Double Bond Region (1600 – 1350 cm⁻¹)
-
Pyrimidine Ring Skeletal Vibrations (1590–1530 cm⁻¹):
-
Observation: Two sharp bands (typically ~1580 cm⁻¹ and ~1540 cm⁻¹).
-
Assignment: C=N and C=C ring stretching modes.
-
Shift: Chlorination at C5 alters the dipole moment and reduces ring symmetry slightly, often causing a 5–10 cm⁻¹ shift compared to the precursor.
-
-
Methyl Deformation (1480–1370 cm⁻¹):
-
Observation: Bands at ~1450 cm⁻¹ (asymmetric bend) and ~1380 cm⁻¹ (symmetric "umbrella" mode).
-
Region 3: The Fingerprint & Verification Zone (1200 – 600 cm⁻¹)
This is the critical region for decision making.
-
C-Cl Stretching (~1080 – 1050 cm⁻¹):
-
Target: A distinct band appears in this region (often coupled with ring vibrations).[3]
-
Precursor: This region is significantly cleaner in the non-chlorinated starting material.
-
-
Ring Breathing Mode (~990 vs. ~850 cm⁻¹):
-
The "Silent" C5-H Wag (~800–700 cm⁻¹):
-
Precursor (4,6-dimethyl): Shows a strong Out-of-Plane (OOP) bending band for the C5-H.
-
Target (5-Cl):Must be absent. The disappearance of this band is the primary confirmation of complete reaction.
-
Comparative Data Summary
The following table summarizes the spectral shifts required to validate the compound.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Aromatic C-H | Stretch (C2-H) | 3050 ± 20 | Weak | Low (Present in both) |
| Methyl (-CH₃) | Stretch (sym/asym) | 2960, 2925 | Medium | Reference (Internal Std) |
| Pyrimidine Ring | Skeletal Stretch (ν8a/8b) | 1580, 1540 | Strong | Confirmation of Core |
| Aryl Chloride | C-Cl Stretch | 1065 ± 15 | Medium | Positive ID (Target) |
| Ring Breathing | Sym.[5] Radial Stretch | ~840 - 860 | Med/Strong | Mass Sensitivity Indicator |
| C5-H | OOP Bending | ~750 - 800 | Absent | Negative ID (Purity) |
Decision Logic & Workflow
The following diagrams illustrate the analytical workflow and the logical decision tree for interpreting the spectra.
Diagram 1: QC Decision Tree
This logic gate determines if the batch is acceptable based on spectral features.
Caption: Logical workflow for distinguishing 5-Chloro-4,6-dimethylpyrimidine from its precursor.
Diagram 2: Mass-Effect on Ring Vibration
Visualizing why the ring breathing frequency shifts upon chlorination.
Caption: Impact of atomic mass substitution (H vs Cl) on pyrimidine ring breathing frequency.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[6][7] Retrieved from [Link][7]
-
NIST Mass Spectrometry Data Center. 2-Chloro-4,6-dimethylpyrimidine - NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
Sbrana, G., et al. "Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine."[2] Spectrochimica Acta Part A. (Provides foundational data on chloropyrimidine ring breathing modes).
Sources
- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 2. ias.ac.in [ias.ac.in]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. ijera.com [ijera.com]
- 5. asianpubs.org [asianpubs.org]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. SDBS A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. - References - Scientific Research Publishing [scirp.org]
Structural Analysis & Crystallographic Guide: Chloropyrimidine Scaffolds
Executive Summary
Chloropyrimidines act as critical pharmacophores in modern drug discovery, functioning both as structural scaffolds and reactive "warheads" for covalent inhibition. Unlike their fluoro- or des-halo analogs, chloropyrimidines possess a unique dual-nature: they are chemically reactive (enabling SNAr reactions with cysteine residues) and structurally distinct due to the "sigma-hole" effect, which facilitates specific halogen bonding interactions.
This guide provides an in-depth technical comparison of chloropyrimidine structural analysis against alternative halogenated scaffolds. It details the crystallographic workflows required to resolve their anisotropic electron density and validates their performance in supramolecular assembly and ligand binding.
Part 1: Comparative Analysis – The "Sigma-Hole" Advantage
In structural biology and crystal engineering, the choice between a chlorine, fluorine, or hydrogen substituent on a pyrimidine ring dictates the molecular packing and binding affinity. The chloropyrimidine scaffold offers distinct performance advantages over alternatives due to the anisotropy of the chlorine atom's electron density.
Performance Matrix: Chloro- vs. Fluoro- vs. Des-halo Pyrimidines
The following table compares the structural and electronic properties of 2-chloropyrimidine against its primary alternatives (2-fluoropyrimidine and pyrimidine).
| Feature | Chloropyrimidine (Product) | Fluoropyrimidine (Alternative) | Des-halo Pyrimidine |
| Electronic Surface | Anisotropic (Sigma-hole) | Isotropic (Negative belt) | Isotropic (Neutral/Positive) |
| Interaction Type | Halogen Bonding (Cl···N/O) | Weak H-Bonding / Dipole | H-Bonding / |
| C–X Bond Length | ~1.74 Å | ~1.35 Å | ~1.08 Å (C-H) |
| Covalent Potential | High (SNAr Leaving Group) | Low (C-F bond is too strong) | None |
| Crystal Packing | Directional 1D/2D Chains | Often disordered / Isostructural | Herringbone / Stacked |
The Mechanistic Differentiator: The Sigma-Hole
The primary structural advantage of chloropyrimidines is the sigma-hole (
-
Mechanism: In the C–Cl bond, electron density is drawn toward the bond axis but depleted at the tip of the chlorine atom opposite the bond. This creates a localized region of positive electrostatic potential (the
-hole) surrounded by a belt of negative potential.[1][2] -
Performance Impact: This positive patch allows the chlorine to act as a Lewis acid, forming highly directional non-covalent interactions (Halogen Bonds) with nucleophiles (Lewis bases like carbonyl oxygens or nitrogen lone pairs).
-
Contrast with Fluorine: Fluorine is highly electronegative and holds its electrons tightly; it typically lacks a significant sigma-hole, meaning fluoropyrimidines cannot direct crystal packing or ligand binding via this specific mechanism.
Part 2: Experimental Protocol – Crystallization of Chloropyrimidines
Growing high-quality single crystals of chloropyrimidines requires navigating their potential hydrolytic instability. Unlike stable hydrocarbons, electron-deficient chloropyrimidines (especially 2,4-dichloro variants) are susceptible to nucleophilic attack by water or alcohols over the long timeframes required for crystallization.
Workflow Diagram
The following decision tree outlines the optimized workflow for crystallizing reactive chloropyrimidine derivatives.
Figure 1: Decision tree for selecting crystallization methods based on the chemical reactivity of the specific chloropyrimidine derivative.
Detailed Protocol: Anhydrous Vapor Diffusion (Method B)
Use this protocol for 2-chloropyrimidines or substrates prone to hydrolysis.
-
Preparation: Ensure all glassware is silanized to prevent nucleation on glass walls.
-
Solvent Selection:
-
Inner Solvent (Good Solvent): Anhydrous Dichloromethane (DCM) or Chloroform. These are non-nucleophilic and dissolve chloropyrimidines well.
-
Outer Solvent (Anti-Solvent): Anhydrous Hexane or Pentane.
-
-
Setup:
-
Dissolve 10-20 mg of the chloropyrimidine in 0.5 mL of the Inner Solvent in a small vial (Vial A). Filter through a 0.2 µm PTFE syringe filter to remove dust (nucleation sites).
-
Place Vial A (uncapped) inside a larger jar (Vial B) containing 2-3 mL of the Outer Solvent.
-
Seal Vial B tightly.
-
-
Growth: Store at 4°C in a vibration-free environment. The hexane will slowly diffuse into the DCM, lowering solubility without introducing water.
-
Harvesting: Crystals typically appear within 24-72 hours. Mount immediately in Paratone oil and flash-freeze in liquid nitrogen.
Part 3: Data Analysis & Validation (E-E-A-T)
Once diffraction data is collected, the structural analysis must confirm the identity of the halogen bonding interactions.
Validation Criteria
A valid halogen bond in a chloropyrimidine structure must satisfy specific geometric constraints, distinguishing it from simple van der Waals packing.
-
Distance (
): The distance between the Chlorine (Cl) and the nucleophile (Nu, e.g., N, O) must be less than the sum of their van der Waals radii.-
Reference: For Cl (1.75 Å) and N (1.55 Å), the interaction should be < 3.30 Å.
-
-
Angle (
): The C–Cl···Nu angle must be close to linear due to the directional nature of the sigma-hole.-
Requirement:
-
Note: If the angle is near 90°, it is likely a Type I halogen-halogen contact (non-bonding), not a sigma-hole interaction.
-
Case Study: Covalent Inhibition of MSK1
Recent structural studies on MSK1 kinase inhibitors highlight the unique role of chloropyrimidines.[3] In the crystal structure of MSK1-inhibitor complexes, the 2-chloropyrimidine moiety does not just bind; it positions the C-Cl bond geometry to facilitate a nucleophilic attack by Cys440 .
-
Observation: The electron-deficient pyrimidine ring activates the C-Cl bond.
-
Result: The chlorine atom acts as a leaving group, resulting in a covalent bond between the pyrimidine C2 and the Cysteine Sulfur.
-
Comparison: A 2-fluoropyrimidine analog would likely be too stable to react (bond energy C-F > C-Cl), while a 2-bromopyrimidine might be too bulky or reactive, leading to off-target toxicity. The chloropyrimidine strikes the optimal balance of reactivity and stability.
Visualizing the Interaction
The diagram below illustrates the geometric difference between a Sigma-Hole interaction (Chlorine) and a standard repulsion (Fluorine).
Figure 2: Schematic of the sigma-hole interaction. The Cl atom presents a positive potential (
References
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Source: National Institutes of Health (PMC). URL:[Link]
-
Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions. Source: Acta Crystallographica Section B (PMC). URL:[Link]
-
On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Source: MDPI (Crystals). URL:[Link]
-
Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Source: PubMed (Bentham Science). URL:[Link]
Sources
- 1. On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms | MDPI [mdpi.com]
- 2. Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: UV-Vis Absorption Properties of 5-Chloro-4,6-dimethylpyrimidine
Executive Summary
5-Chloro-4,6-dimethylpyrimidine (5-CDP) is a critical heterocyclic intermediate, distinct from its more common isomer, 2-chloro-4,6-dimethylpyrimidine. Its UV-Vis absorption profile is governed by the interplay between the electron-deficient pyrimidine ring, the electron-donating methyl groups at C4/C6, and the chloro-substituent at the electron-rich C5 position.
This guide provides a comparative analysis of 5-CDP against its key structural analogs. It establishes a self-validating experimental protocol for researchers to determine precise extinction coefficients (
Structural Analysis & Theoretical Basis
The UV absorption of pyrimidine derivatives arises primarily from
Electronic Effects of Substituents
| Substituent | Position | Electronic Effect | Spectral Impact |
| Pyrimidine Ring | Core | Electron-deficient aromatic system. | Base absorption |
| Methyl (-CH | C4, C6 | Hyperconjugation (+I effect): Donates electron density, destabilizing the HOMO. | Bathochromic (Red) Shift: Shifts |
| Chloro (-Cl) | C5 (Target) | Mesomeric (+M) & Inductive (-I): At C5 (the most electron-rich position), the +M effect dominates, extending conjugation. | Bathochromic Shift: Distinct shift vs. non-chlorinated analog.[2] |
| Chloro (-Cl) | C2 (Isomer) | Inductive (-I) Dominance: Flanked by two nitrogens, the Cl atom is at a highly electron-deficient site. | Hypsochromic/Minor Shift: Less conjugation interaction compared to C5. |
Diagram 1: Structural Electronic Effects
The following diagram illustrates the competing electronic effects that define the absorption spectrum.
Caption: Comparative electronic influences on the pyrimidine chromophore. The C5 position allows for greater mesomeric interaction than the C2 position.
Comparative Analysis: 5-CDP vs. Alternatives
Researchers often mistake 5-CDP for its isomer or parent compound. The table below highlights the spectral distinctions necessary for identification.
| Feature | 5-Chloro-4,6-dimethylpyrimidine (Target) | 2-Chloro-4,6-dimethylpyrimidine (Isomer) | 4,6-Dimethylpyrimidine (Parent) |
| CAS Number | 4466-41-9 | 15846-25-0 | 1558-17-4 |
| Predicted | 265 – 272 nm | 258 – 265 nm | 260 – 264 nm |
| Electronic Character | Electron-rich C5 modified; prone to electrophilic attack. | Electron-deficient C2 modified; prone to nucleophilic attack ( | Standard pyrimidine reactivity. |
| Spectral Fingerprint | Broadening of the primary band due to Cl lone-pair interaction. | sharper bands; Cl effect masked by Nitrogen withdrawal. | Reference baseline. |
| Solvatochromism | Moderate (Polar solvents stabilize the excited state).[1] | High (Sensitive to H-bonding at N1/N3). | Moderate. |
Critical Insight: The 2-Chloro isomer is significantly more reactive toward nucleophiles (e.g., amines, hydroxides) than the 5-Chloro isomer. If your UV spectrum changes rapidly in nucleophilic solvents (like water/methanol) over time, you likely have the 2-Chloro isomer undergoing hydrolysis, not the stable 5-CDP.
Experimental Protocol: Determination of
Since literature values for specific derivatives can vary by solvent, you must determine the Molar Extinction Coefficient (
Reagents & Equipment[3][4][5]
-
Analyte: 5-Chloro-4,6-dimethylpyrimidine (>98% purity).
-
Solvent: HPLC-grade Methanol (Cutoff <205 nm) or Acetonitrile (Cutoff <190 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).
-
Cells: Quartz cuvettes (1 cm pathlength).
Workflow: Self-Validating Measurement
This protocol includes a linearity check to validate the Beer-Lambert Law (
Caption: Step-by-step workflow for determining the molar extinction coefficient with linearity validation.
Step-by-Step Procedure
-
Stock Preparation: Weigh exactly 14.25 mg of 5-CDP (MW
142.59 g/mol ) and dissolve in 10 mL Methanol to create a 10 mM stock. -
Working Standards: Dilute the stock to prepare concentrations of 10, 25, 50, and 75 µM .
-
Baseline: Run a baseline scan with pure Methanol.
-
Measurement: Scan each standard from 200 to 400 nm.
-
Data Analysis:
-
Identify
(likely ~265-270 nm). -
Plot Absorbance (y-axis) vs. Concentration (M, x-axis).
-
Perform linear regression. The slope is
(M cm ).
-
Troubleshooting & Interferences
| Observation | Probable Cause | Corrective Action |
| No peak > 220 nm | Solvent Cutoff Interference. | Switch from Acetone (cutoff 330 nm) to Acetonitrile or Methanol. |
| Shift over time | Solvolysis / Reaction. | The 2-Chloro isomer hydrolyzes in water/alcohols. Ensure you have the 5-Chloro isomer. |
| Shoulder at 300 nm | Aggregation or Impurity. | Filter sample; check for oxidation products. |
References
-
General Pyrimidine Spectra: NIST Chemistry WebBook. UV/Visible Spectra of Pyrimidine.
-
Substituent Effects: Electronic absorption spectra of pyrimidine derivatives: The effect of halogenation. Royal Society of Chemistry.
-
Isomer Reactivity: PubChem Compound Summary for 2-Chloro-4,6-dimethylpyrimidine (Isomer comparison).
-
Methodology: Sigma-Aldrich. UV-Visible Spectroscopy Solvent Guide.
Sources
A Senior Application Scientist's Guide to the Reaction Pathways of 5-Chloro-4,6-dimethylpyrimidine
Welcome to this in-depth technical guide on the reaction pathways of 5-Chloro-4,6-dimethylpyrimidine. As a pivotal building block in medicinal chemistry and materials science, understanding its reactivity is crucial for the rational design and synthesis of novel, high-value compounds. The pyrimidine core is a privileged scaffold, appearing in numerous therapeutic agents, and the strategic functionalization of this specific chloro-derivative opens a vast chemical space for exploration.[1][2][3]
This guide moves beyond simple protocols. It is designed to provide you, a fellow researcher, with a deep, mechanistic understanding of the key transformations, the causality behind experimental choices, and the comparative data needed to select the optimal pathway for your synthetic target. We will explore nucleophilic aromatic substitution, a variety of palladium-catalyzed cross-coupling reactions, and other valuable transformations. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Nucleophilic Aromatic Substitution (SNAr): The Foundational Pathway
The displacement of the chloride atom on the 5-Chloro-4,6-dimethylpyrimidine ring via nucleophilic aromatic substitution (SNAr) is a fundamental and highly versatile transformation.[4] The pyrimidine ring's electron-deficient nature, caused by the two ring nitrogen atoms, facilitates the attack of nucleophiles, though the chlorine at the C5 position is generally less reactive than halogens at the C2, C4, or C6 positions.[4][5] The flanking methyl groups at C4 and C6 exert a modest steric and electronic influence on the reaction.
This pathway is particularly valuable for installing amine, alkoxy, and thioether moieties, which are common pharmacophores.
Caption: General SNAr Pathway.
Comparative Analysis of Nucleophiles
The choice of nucleophile and reaction conditions dictates the efficiency of the SNAr reaction. Generally, stronger nucleophiles and higher temperatures are required compared to substitutions at the more activated 4- or 6-positions of a pyrimidine ring.
| Nucleophile Class | Representative Nucleophile | Base | Typical Conditions | Expected Yield | Reference |
| Amines (N-Nu) | Morpholine | K₂CO₃, Et₃N | DMF or NMP, 120-150 °C | 60-95% | [4][6] |
| Alkoxides (O-Nu) | Sodium Methoxide | NaH, NaOH | Methanol (reflux) or THF | 70-90% | [4] |
| Thiols (S-Nu) | Sodium Thiophenoxide | NaH, K₂CO₃ | DMF, 80-100 °C | 85-99% | [7] |
Field-Proven Experimental Protocol: SNAr Amination
This protocol provides a robust starting point for the amination of 5-Chloro-4,6-dimethylpyrimidine.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-4,6-dimethylpyrimidine (1.0 equiv., e.g., 1.42 g, 10 mmol).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv., 2.76 g, 20 mmol) and the desired amine nucleophile (e.g., morpholine, 1.2 equiv., 1.05 g, 12 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Reaction Execution: Place the flask under an inert atmosphere (N₂ or Argon). Heat the reaction mixture to 140 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water (100 mL). A precipitate should form.
-
Isolation & Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Complexity
For constructing C-C and C-N bonds that are inaccessible via SNAr, palladium-catalyzed cross-coupling reactions are the undisputed tools of choice.[8] These methods have revolutionized synthetic chemistry, allowing for the modular assembly of complex molecules from simple, readily available building blocks.
Caption: General Cross-Coupling Workflow.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the premier method for creating biaryl or vinyl-substituted pyrimidines by coupling an organoboron reagent with the chloro-pyrimidine.[9][10] The reaction is renowned for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.
Causality of Component Selection:
-
Palladium Source: Pd(PPh₃)₄ is a classic, reliable choice. Pd(OAc)₂ or Pd₂(dba)₃ are often used with specific phosphine ligands to generate the active Pd(0) species in situ.
-
Ligand: Triphenylphosphine (PPh₃) is standard. For more challenging couplings (e.g., with sterically hindered boronic acids), more electron-rich and bulky ligands like SPhos or XPhos may be required to facilitate the oxidative addition and reductive elimination steps.[11]
-
Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid to facilitate transmetalation to the palladium center.[10]
Caption: Suzuki-Miyaura Catalytic Cycle.
Comparative Data for Suzuki Coupling Partners
| Arylboronic Acid (R'-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 | [12] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | Na₂CO₃ | Dioxane/H₂O | 100 | 92 | [13] |
| 3-Thienylboronic acid | PdCl₂(PPh₃)₂ (5 mol%) | Cs₂CO₃ | DMA | 60 | 91 | [14] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 65 | [12] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a Schlenk flask containing a stir bar, add 5-Chloro-4,6-dimethylpyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene:Ethanol:Water (4:1:1).
-
Reaction Execution: Heat the mixture to 90 °C and stir until the starting material is consumed (monitor by TLC/LC-MS, typically 6-12 hours).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
When SNAr reactions fail or require harsh conditions, the Buchwald-Hartwig amination provides a powerful and general alternative for forming C-N bonds.[8][15] This reaction couples an amine with the aryl chloride and is particularly useful for installing less nucleophilic amines or for substrates where high temperatures lead to decomposition.
Causality of Component Selection:
-
Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, and BrettPhos are designed to promote the challenging reductive elimination step that forms the C-N bond.[16]
-
Base: A strong, non-nucleophilic base is required, such as NaOtBu, LiHMDS, or K₃PO₄. The base deprotonates the amine in the catalytic cycle.[17]
Caption: Buchwald-Hartwig Catalytic Cycle.
Comparative Data for Buchwald-Hartwig Amination Note: Data is representative for chloro-heteroaryl systems and serves as a guide. Optimization is crucial.[18]
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 85-98 | [18] |
| Benzylamine | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 110 | 80-95 | |
| Pyrrolidine | Pd₂(dba)₃ / RuPhos | LiHMDS | Dioxane | 90 | >90 | [18] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., K₃PO₄, 1.5 equiv.) to a dry Schlenk tube with a stir bar.
-
Reagent Addition: Add 5-Chloro-4,6-dimethylpyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH or Toluene).
-
Reaction Execution: Seal the tube and remove it from the glovebox. Heat the reaction to 100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Isolation & Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the most effective method for installing an alkyne moiety at the C5 position, forming a C(sp²)-C(sp) bond.[19] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[20] The resulting arylalkynes are exceptionally useful intermediates for further transformations, including click chemistry, cyclizations, and reductions.
Causality of Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.
-
Copper(I) Co-catalyst: CuI is crucial for the standard mechanism. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21] Copper-free protocols exist but may require different ligands or conditions.[22]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves as both the base and, often, the solvent.[21]
Caption: Sonogashira Catalytic Cycle.
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask, add 5-Chloro-4,6-dimethylpyrimidine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.025 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or N₂ three times.
-
Reagent/Solvent Addition: Add anhydrous THF as a solvent, followed by the amine base (e.g., DIPA, 7.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor for completion by TLC (typically 3-6 hours).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with more ether. Wash the filtrate sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography on silica gel.
Cyanation: Installation of a Versatile Nitrile Handle
The conversion of the C5-chloro group to a nitrile (cyano) group introduces an incredibly versatile functional handle. The nitrile can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in various cycloaddition reactions.[23] While classic methods often use toxic cyanide salts like KCN or CuCN in SNAr-type reactions, modern palladium-catalyzed methods using sources like Zn(CN)₂ offer a milder and often more efficient alternative.[24]
Comparative Data for Cyanation Methods
| Cyanide Source | Catalyst System | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | KCN | Phase Transfer Catalyst | Toluene/H₂O, 100 °C | 50-70 |[23][24] | | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMA, 120 °C | 80-95 |[24] | | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | DMA, 140 °C | 75-90 |[25] |
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Vessel Preparation: In a glovebox, add Zn(CN)₂ (0.6 equiv.), Pd₂(dba)₃ (0.05 equiv.), and dppf (0.1 equiv.) to a microwave vial containing a stir bar.
-
Reagent Addition: Add 5-Chloro-4,6-dimethylpyrimidine (1.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed DMA.
-
Reaction Execution: Seal the vial and heat in a microwave reactor to 120 °C for 1-2 hours.
-
Work-up: After cooling, dilute with ethyl acetate and water. Filter through Celite® to remove inorganic solids. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
References
-
Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. Available from: [Link].
-
Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. Available from: [Link].
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link].
-
Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors. PubMed. Available from: [Link].
-
Sonogashira Coupling. NROChemistry. Available from: [Link].
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. Available from: [Link].
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Cheminformatics. Available from: [Link].
-
Synthesis of Some Pyrimidylphosphonates. The Journal of Organic Chemistry. Available from: [Link].
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PMC. Available from: [Link].
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link].
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link].
-
Suzuki reaction. Wikipedia. Available from: [Link].
-
Sonogashira coupling. Wikipedia. Available from: [Link].
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available from: [Link].
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available from: [Link].
-
4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure. Available from: [Link].
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link].
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. Available from: [Link].
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC. Available from: [Link].
-
The Suzuki Reaction. Myers Group, Harvard University. Available from: [Link].
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link].
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. Available from: [Link].
-
Sonogashira Coupling Reaction. International Journal of New Chemistry. Available from: [Link].
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link].
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link].
-
SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES. Semantic Scholar. Available from: [Link].
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link].
-
Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. PMC. Available from: [Link].
-
Direct Regioselective C-H Cyanation of Purines. MDPI. Available from: [Link].
-
Cyanation – Knowledge and References. Taylor & Francis. Available from: [Link].
-
RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. Available from: [Link].
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. Available from: [Link].oyl_Chloride_and_Cheap_Potassium_Cyanide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
